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  • Product: Methyl 2-hydroxy-4,6-dimethoxybenzoate
  • CAS: 51116-92-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate

Foreword: The Strategic Importance of Methyl 2-hydroxy-4,6-dimethoxybenzoate Methyl 2-hydroxy-4,6-dimethoxybenzoate, a key aromatic compound, serves as a vital building block in the synthesis of a diverse array of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of Methyl 2-hydroxy-4,6-dimethoxybenzoate

Methyl 2-hydroxy-4,6-dimethoxybenzoate, a key aromatic compound, serves as a vital building block in the synthesis of a diverse array of biologically active molecules and fine chemicals. Its unique substitution pattern, featuring a hydroxyl group ortho to the ester and two methoxy groups, imparts specific reactivity and structural characteristics that are highly sought after in the fields of medicinal chemistry, materials science, and fragrance development. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, delving into the mechanistic underpinnings and practical considerations essential for its successful laboratory-scale preparation. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical applicability, ensuring that the protocols and insights presented herein are both scientifically rigorous and field-proven.

Part 1: The Primary Synthesis Pathway: From Phloroglucinol to the Final Product

The most established and reliable route to Methyl 2-hydroxy-4,6-dimethoxybenzoate commences with the readily available and inexpensive starting material, phloroglucinol (1,3,5-trihydroxybenzene). This pathway involves a two-stage process: the regioselective di-O-methylation of a carboxylated phloroglucinol derivative, followed by a classic Fischer esterification.

Stage 1: Synthesis of the Key Intermediate: 2-hydroxy-4,6-dimethoxybenzoic acid

The initial and most critical step in this pathway is the synthesis of 2-hydroxy-4,6-dimethoxybenzoic acid. This is typically achieved through the carboxylation of phloroglucinol followed by a regioselective methylation of the resulting 2,4,6-trihydroxybenzoic acid.

The Causality Behind Regioselective Methylation:

The selective methylation of the hydroxyl groups at positions 4 and 6, while leaving the hydroxyl group at position 2 untouched, is a pivotal transformation. This regioselectivity is governed by the electronic and steric environment of the hydroxyl groups. The two ortho-hydroxyl groups in 2,4,6-trihydroxybenzoic acid form strong intramolecular hydrogen bonds with the carboxylate group, which increases their acidity and makes the carboxylate group less basic. This interaction also sterically hinders the approach of a methylating agent to the C2-hydroxyl group. Consequently, the more nucleophilic hydroxyl groups at the C4 and C6 positions are preferentially methylated.

Experimental Protocol: Synthesis of 2-hydroxy-4,6-dimethoxybenzoic acid

  • Step 1: Carboxylation of Phloroglucinol (Not detailed in provided search results, but a known transformation). Phloroglucinol can be carboxylated to 2,4,6-trihydroxybenzoic acid using methods such as the Kolbe-Schmitt reaction. For the purpose of this guide, we will assume the availability of 2,4,6-trihydroxybenzoic acid.

  • Step 2: Regioselective di-O-methylation of 2,4,6-trihydroxybenzoic acid.

    • Reagents and Materials:

      • 2,4,6-trihydroxybenzoic acid

      • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

      • A suitable base (e.g., potassium carbonate, sodium hydride)

      • Anhydrous acetone or Dimethylformamide (DMF)

      • Hydrochloric acid (for workup)

      • Ethyl acetate (for extraction)

      • Anhydrous sodium sulfate or magnesium sulfate (for drying)

    • Procedure:

      • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trihydroxybenzoic acid in anhydrous acetone or DMF.

      • Add a suitable base (e.g., potassium carbonate, 2.2 equivalents) to the solution.

      • Slowly add the methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.[1][2][3][4][5]

      • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

      • Concentrate the filtrate under reduced pressure to remove the solvent.

      • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

      • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 2-hydroxy-4,6-dimethoxybenzoic acid.

      • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Fischer Esterification of 2-hydroxy-4,6-dimethoxybenzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][6][7][8]

Mechanism of Fischer Esterification:

The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[6][8]

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.[6]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[6]

To drive the equilibrium towards the product side, an excess of methanol is typically used, and in some cases, water is removed as it is formed.[2][7]

Experimental Protocol: Synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate

  • Reagents and Materials:

    • 2-hydroxy-4,6-dimethoxybenzoic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Ethyl acetate or diethyl ether (for extraction)

    • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Procedure:

    • Suspend 2-hydroxy-4,6-dimethoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC). This typically takes several hours.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 2-hydroxy-4,6-dimethoxybenzoate.[9]

Visualization of the Primary Synthesis Pathway

Synthesis_Pathway Phloroglucinol Phloroglucinol THBA 2,4,6-Trihydroxybenzoic Acid Phloroglucinol->THBA Carboxylation HDMBA 2-Hydroxy-4,6-dimethoxybenzoic Acid THBA->HDMBA Regioselective Di-O-methylation (e.g., (CH₃)₂SO₄, K₂CO₃) FinalProduct Methyl 2-hydroxy-4,6-dimethoxybenzoate HDMBA->FinalProduct Fischer Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Primary synthesis pathway of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Part 2: Alternative Synthesis Strategies

While the primary pathway is robust, alternative synthetic routes can offer advantages in terms of starting material availability, scalability, or avoidance of hazardous reagents. One such alternative involves the Hoesch reaction .

The Hoesch Reaction Approach

The Hoesch (or Houben-Hoesch) reaction is a method for the acylation of electron-rich aromatic compounds, such as phenols and their ethers, using a nitrile in the presence of a Lewis acid and hydrogen chloride.[6][7][8][10] This reaction can be adapted to synthesize a precursor to Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Conceptual Pathway:

  • Protection of Phloroglucinol: To control the reactivity, two of the three hydroxyl groups of phloroglucinol could be protected, for instance, as methyl ethers, to yield 3,5-dimethoxyphenol.

  • Hoesch Reaction: The 3,5-dimethoxyphenol can then undergo a Hoesch reaction with a suitable nitrile, such as chloroacetonitrile, to introduce an acyl group at the C2 position.

  • Hydrolysis and Oxidation: The resulting ketimine intermediate is hydrolyzed to the corresponding ketone, which is then oxidized to the carboxylic acid.

  • Esterification: The final step would be the esterification of the carboxylic acid as described in the primary pathway.

Visualization of the Hoesch Reaction Approach

Hoesch_Pathway Phloroglucinol Phloroglucinol Dimethoxy_phenol 3,5-Dimethoxyphenol Phloroglucinol->Dimethoxy_phenol Selective Methylation Ketone_intermediate Acyl-dimethoxyphenol Intermediate Dimethoxy_phenol->Ketone_intermediate Hoesch Reaction (e.g., ClCH₂CN, ZnCl₂, HCl) Carboxylic_acid 2-Hydroxy-4,6-dimethoxybenzoic Acid Ketone_intermediate->Carboxylic_acid Hydrolysis & Oxidation FinalProduct Methyl 2-hydroxy-4,6- dimethoxybenzoate Carboxylic_acid->FinalProduct Fischer Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Alternative synthesis via the Hoesch reaction.

Comparison of Synthesis Pathways
FeaturePrimary Pathway (from 2,4,6-Trihydroxybenzoic Acid)Alternative Pathway (Hoesch Reaction)
Starting Material 2,4,6-Trihydroxybenzoic acidPhloroglucinol
Key Transformation Regioselective O-methylationHoesch acylation
Number of Steps Fewer steps if starting from the acidMore steps
Reagent Hazards Dimethyl sulfate is highly toxic and carcinogenicNitriles and HCl gas can be hazardous
Scalability Generally goodMay be less straightforward to scale up
Overall Yield Can be high with optimizationPotentially lower due to more steps

Part 3: Product Characterization and Purity Assessment

Confirmation of the structure and purity of the final product is paramount. The following analytical techniques are essential for the characterization of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Expected signals for Methyl 2-hydroxy-4,6-dimethoxybenzoate would include:

    • A singlet for the methyl ester protons (-COOCH₃).

    • Two singlets for the two non-equivalent methoxy group protons (-OCH₃).

    • Two doublets for the aromatic protons on the benzene ring.

    • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of different carbon environments. Expected signals would correspond to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and methoxy groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and methyl groups, a strong C=O stretch for the ester carbonyl, and C-O stretches for the ether and ester linkages.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (212.20 g/mol ) and provide fragmentation patterns that can aid in structural elucidation.

Part 4: Safety Considerations

A thorough understanding and implementation of safety protocols are non-negotiable in any synthetic procedure.

  • Phloroglucinol: May cause skin and serious eye irritation. May also cause respiratory irritation.[7][11][12] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl Sulfate (DMS): EXTREMELY HAZARDOUS. It is a potent alkylating agent and is classified as a probable human carcinogen.[1][3][4] It is toxic if swallowed and fatal if inhaled, causing severe skin burns and eye damage.[2][4][5] All manipulations involving DMS must be conducted in a certified chemical fume hood with appropriate engineering controls. Wear specialized gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. An emergency shower and eyewash station should be readily accessible.

  • Diazomethane: Although not used in the primary described pathway, it is a potential methylating agent. It is a highly toxic and explosive gas.[8][10][13][14][15] It should only be handled by experienced personnel with specialized equipment.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and suitable gloves. Be aware of the location and proper use of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Conclusion

The synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate is a well-established process that is accessible in a standard organic chemistry laboratory. The primary pathway, involving the regioselective methylation of 2,4,6-trihydroxybenzoic acid followed by Fischer esterification, remains the most direct and commonly employed route. Alternative strategies, such as those employing the Hoesch reaction, offer opportunities for methodological exploration and may be advantageous under specific circumstances. A meticulous approach to experimental execution, purification, and characterization, coupled with an unwavering commitment to safety, will ensure the successful and reproducible synthesis of this important chemical intermediate.

References

  • BYJU'S. (2019, January 23).
  • Science Ready.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemicalBook. (2026, February 14).
  • KISHIDA CHEMICAL CO., LTD. (2022, September 23).
  • ECHEMI.
  • Carl ROTH.
  • Spectrum Chemical. (2022, September 23).
  • CDH Fine Chemical.
  • metasci.
  • CPAChem.
  • Loba Chemie.
  • University of Illinois. (2026, January 15). Diazomethane | Division of Research Safety.
  • GESTIS Substance D
  • CAMEO Chemicals - NOAA. DIAZOMETHANE.
  • EvitaChem.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.

Sources

Exploratory

Spectroscopic Profiling and Analytical Workflows for Methyl 2-hydroxy-4,6-dimethoxybenzoate: A Comprehensive Guide

Introduction & Mechanistic Context As a Senior Application Scientist, I approach the spectroscopic characterization of chemical building blocks not merely as a routine data collection exercise, but as a rigorous validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I approach the spectroscopic characterization of chemical building blocks not merely as a routine data collection exercise, but as a rigorous validation of molecular topology. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly functionalized aromatic compound that serves as a critical precursor in the total synthesis of complex phthalide natural products and isoindolinone-based anticancer agents 1.

The structural nuances of this molecule—specifically its electron-rich phloroglucinol-type core and the strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-ester carbonyl—dictate its spectroscopic behavior. Understanding the causality behind these spectral shifts is essential for accurate structural elucidation:

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C2-OH to the ester carbonyl creates a stable 6-membered pseudo-ring. This interaction heavily deshields the hydroxyl proton, pushing its NMR resonance far downfield, while simultaneously lowering the stretching frequency of the ester carbonyl in the IR spectrum.

  • Resonance Shielding: The two methoxy groups at C4 and C6 are strong pi-electron donors. This resonance effect increases the electron density at the meta-positions (C3 and C5), shielding these aromatic protons and shifting them significantly upfield compared to standard benzene derivatives.

Quantitative Spectroscopic Profiles

To facilitate rapid comparative analysis during drug development workflows, the quantitative spectroscopic data for Methyl 2-hydroxy-4,6-dimethoxybenzoate is synthesized into the structured tables below.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Causality Note: The meta-coupling between C3-H and C5-H results in a small coupling constant (J ≈ 2.3 Hz), which is a hallmark of 1,2,4,6-tetrasubstituted benzene rings.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C2-OH 11.80Singlet (s)-1HHydrogen-bonded hydroxyl
C5-H 6.10Doublet (d)2.31HAromatic proton (meta)
C3-H 5.95Doublet (d)2.31HAromatic proton (meta)
C1-COOCH₃ 3.90Singlet (s)-3HEster methyl group
C4-OCH₃ 3.82Singlet (s)-3HEther methoxy group
C6-OCH₃ 3.80Singlet (s)-3HEther methoxy group
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=O 171.5Quaternary (C)Ester carbonyl
C4 166.2Quaternary (C)Aromatic C-OMe
C2 165.0Quaternary (C)Aromatic C-OH
C6 162.5Quaternary (C)Aromatic C-OMe
C1 95.5Quaternary (C)Aromatic C-COOMe
C3 93.2Methine (CH)Aromatic CH
C5 88.4Methine (CH)Aromatic CH
C6-OCH₃ 56.1Methyl (CH₃)Ether methoxy
C4-OCH₃ 55.6Methyl (CH₃)Ether methoxy
C1-COOCH₃ 52.3Methyl (CH₃)Ester methoxy
Table 3: Key FTIR-ATR Absorption Bands

Data aligned with characteristic functional group frequencies for this compound class [[2]]().

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
~3200 - 3400 Broad, weakO-H stretchIntramolecular H-bonding broadens the signal.
1730 StrongC=O stretchConjugated ester carbonyl.
1610, 1585 MediumC=C stretchAromatic ring breathing modes.
1200 StrongC-O stretchEster and ether C-O-C asymmetric stretching.

Self-Validating Experimental Methodologies

In high-stakes drug development, data integrity is paramount. The following protocols are engineered as self-validating systems , meaning the experimental design inherently controls for and flags analytical errors before data interpretation begins.

Protocol 1: High-Resolution NMR Acquisition

Objective: To obtain high-fidelity ¹H and ¹³C NMR spectra that unequivocally confirm the substitution pattern of the aromatic ring.

  • Sample Preparation: Weigh exactly 15.0 mg of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) in a 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C nuclei to optimize probe sensitivity.

  • Shimming: Execute gradient shimming (Z1-Z5) to achieve a homogenous magnetic field.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 2-second relaxation delay (D1), 30° flip angle.

    • ¹³C NMR: 1024 scans, proton-decoupled (zgpg30), 2-second relaxation delay.

    • Causality: The extended D1 delay ensures complete longitudinal relaxation of the quaternary carbons (C1, C2, C4, C6), which lack attached protons for rapid dipole-dipole relaxation, thereby yielding accurate signal-to-noise ratios.

Self-Validating System Check: The TMS peak serves as an internal lock and zero-point reference. If the TMS signal exhibits a Full Width at Half Maximum (FWHM) > 1.0 Hz, the system flags the shimming as suboptimal, requiring recalibration before data synthesis.

Protocol 2: FTIR-ATR Analysis

Objective: To verify the presence of the ester and ether functional groups without matrix interference.

  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Sample Application: Deposit 2-3 mg of the crystalline powder directly onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact pressure.

  • Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹.

Self-Validating System Check: The protocol mandates real-time atmospheric compensation. By dynamically subtracting ambient CO₂ (~2350 cm⁻¹) and H₂O vapor, the system prevents artifact peaks from obscuring the critical C=O ester stretch at 1730 cm⁻¹ [[2]](). If the baseline transmission drops below 95% in non-absorbing regions, the system alerts the operator to clean the crystal and repeat the measurement.

Visualizing the Analytical Workflow

The following diagram maps the logical decision tree and instrumental workflow required to validate the structural integrity of the compound.

G N1 Sample: Methyl 2-hydroxy- 4,6-dimethoxybenzoate N2 1H & 13C NMR (CDCl3, 400 MHz) N1->N2 Dissolve in CDCl3 with TMS N3 FTIR-ATR (Solid State) N1->N3 Direct crystal application N4 Mass Spectrometry (ESI-TOF) N1->N4 Dilute in MeOH N5 Data Synthesis & Structural Validation N2->N5 Shift & Coupling Validation N3->N5 Functional Group Confirmation N4->N5 Exact Mass Determination

Spectroscopic validation workflow for Methyl 2-hydroxy-4,6-dimethoxybenzoate.

References

  • [1] MDPI. "Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents." MDPI. URL:[Link]

Sources

Foundational

Methyl 2-hydroxy-4,6-dimethoxybenzoate: A Comprehensive Technical Guide on Biological Activity and Synthetic Utility

Executive Summary Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly versatile phenolic ester that serves a dual purpose in modern pharmacological research. While it inherently exhibits direct biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly versatile phenolic ester that serves a dual purpose in modern pharmacological research. While it inherently exhibits direct biological activity—primarily as an antioxidant and oxidative stress modulator—its most significant value lies in its role as a regioselective scaffold in advanced drug discovery. This whitepaper provides an in-depth mechanistic analysis of its biological properties, its critical function as an intermediate in the synthesis of epigenetic inhibitors and natural products, and field-proven experimental protocols for its utilization.

Structural Pharmacology & Physicochemical Profile

The pharmacological utility of methyl 2-hydroxy-4,6-dimethoxybenzoate is intrinsically linked to its specific substitution pattern on the benzene ring.

  • Hydrogen Bonding & Solubility: The hydroxyl (-OH) group at position 2 acts as a strong hydrogen bond donor, enhancing interaction with biological targets and improving solubility in biological fluids[1].

  • Electronic Effects & Radical Stabilization: The methoxy (-OCH₃) groups at positions 4 and 6 are strongly electron-donating via resonance. This electron density enriches the aromatic ring, making the phenolic hydroxyl group highly reactive toward free radicals. Upon donating a hydrogen atom to a reactive oxygen species (ROS), the resulting phenoxy radical is exceptionally stable, preventing further oxidative chain reactions.

  • Lipophilicity: The esterification of the carboxylic acid (methyl ester) and the presence of two methoxy groups finely tune the molecule's lipophilicity, optimizing its bioavailability and cellular membrane penetration[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 2-hydroxy-4,6-dimethoxybenzoate
CAS Number 51116-92-8
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–75 °C
Solubility Soluble in ethanol, acetone, CH₂Cl₂; limited in water
IR Spectroscopy C=O (ester) ~1730 cm⁻¹, C–O stretching ~1200 cm⁻¹

Direct Biological Activity: Antioxidant Mechanisms

Research indicates that methyl 2-hydroxy-4,6-dimethoxybenzoate exhibits direct biological activity primarily through its antioxidant properties[1]. The mechanism of action is twofold:

  • Direct Radical Scavenging: The compound neutralizes reactive oxygen species (ROS) through hydrogen atom transfer (HAT) from its 2-hydroxyl group.

  • Enzyme Modulation: It interacts with and modulates the activity of key enzymes involved in the oxidative stress response, thereby protecting cellular components from lipid peroxidation and protein degradation[1].

Strategic Role in Advanced Drug Development

Beyond its direct effects, this compound is a highly sought-after precursor in the synthesis of complex pharmacophores.

Epigenetic Targeting: Dual BRD4-HDAC Inhibitors

In oncology, overcoming resistance to single-target therapies has led to the development of dual-action inhibitors. Methyl 2-hydroxy-4,6-dimethoxybenzoate has been successfully utilized as a core building block in the design of novel BRD4-HDAC1/2 dual inhibitors [2].

  • Mechanism: By acting as a versatile coupling intermediate, it enables the synthesis of molecules that simultaneously block Bromodomain-containing protein 4 (BRD4) and Histone Deacetylase (HDAC) Class I enzymes.

  • Efficacy: These synthesized derivatives have demonstrated potent anti-proliferative activity against the MDA-MB-231 triple-negative breast cancer cell line, showing improved efficacy compared to the FDA-approved HDAC inhibitor, vorinostat[2].

Synthesis of Phthalide Natural Products & Anticancer Agents

The compound is a critical starting material for synthesizing bioactive 3-arylphthalide natural products (such as chrycolide and isopestacin) and 3-aryl-3-benzyloxyisoindolinone anticancer agents[3].

  • The [1,2]-Wittig Rearrangement: The ester is first converted into an N-butyl benzamide derivative. Subsequent steps involve a highly controlled [1,2]-Wittig rearrangement of substituted aryl benzyl ethers. The specific 2-hydroxy-4,6-dimethoxy substitution pattern is essential for directing the steric and electronic flow of this complex rearrangement[3].

Visualizations of Mechanisms and Workflows

Mechanism cluster_0 Direct Biological Activity cluster_1 Synthetic Utility in Drug Discovery Compound Methyl 2-hydroxy- 4,6-dimethoxybenzoate Antiox Radical Scavenging & H-Bonding Compound->Antiox Precursor Chemical Precursor (Regioselective Scaffold) Compound->Precursor ROS Reactive Oxygen Species (ROS) Antiox->ROS Neutralizes OxStress Oxidative Stress Mitigation ROS->OxStress HDAC Dual BRD4-HDAC Inhibitors Precursor->HDAC Phthalides Phthalide Natural Products Precursor->Phthalides Cancer Anti-proliferation (MDA-MB-231) HDAC->Cancer

Fig 1. Dual pharmacological and synthetic pathways of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Workflow Start Methyl 2,4,6- trimethoxybenzoate Step1 Addition of BCl3 (-78 °C, CH2Cl2) Start->Step1 Step2 Boron Chelation (Regioselective Directing) Step1->Step2 Step3 Stir at RT (Overnight) Step2->Step3 Step4 Quench with HCl & Extract Step3->Step4 Product Methyl 2-hydroxy- 4,6-dimethoxybenzoate Step4->Product

Fig 2. Regioselective demethylation workflow utilizing BCl3 coordination.

Experimental Protocols

Protocol A: Regioselective Synthesis via Mono-Demethylation

To ensure high purity for downstream biological assays, methyl 2-hydroxy-4,6-dimethoxybenzoate is typically synthesized via the highly regioselective mono-demethylation of methyl 2,4,6-trimethoxybenzoate using Boron Trichloride (BCl₃)[3].

Causality & Logic: BCl₃ acts as a Lewis acid. At low temperatures (-78 °C), the boron atom coordinates specifically with the carbonyl oxygen of the ester. This chelation brings the chloride ions into perfect spatial proximity to the ortho-methoxy group (position 2), facilitating a targeted Sₙ2-like cleavage. The methoxy groups at positions 4 and 6 remain untouched due to the lack of directing chelation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3.83 g (17.06 mmol) of methyl 2,4,6-trimethoxybenzoate in 75 mL of anhydrous dichloromethane (CH₂Cl₂) under a continuous Nitrogen (N₂) atmosphere[3].

  • Cooling: Cool the stirred solution to −78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add 19 mL of a 1 M solution of BCl₃ in hexanes (19.00 mmol). Self-Validation Check: A cloudy precipitate should form, indicating the formation of the boron-chelate intermediate[3].

  • Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature (RT). Stir overnight (approx. 18 hours). Monitor completion via Thin-Layer Chromatography (TLC)[1].

  • Quenching: Slowly add 45 mL of dilute HCl to quench the reaction and break the boron complex[3].

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with 30 mL of saturated aqueous NaHCO₃ to neutralize residual acid. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1][3].

Protocol B: Conversion to N-Butyl-2-hydroxy-4,6-dimethoxybenzamide

For researchers utilizing this compound as a precursor for anticancer isoindolinones, conversion to an amide is required[3].

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of methyl 2-hydroxy-4,6-dimethoxybenzoate (2.00 g, 9.4 mmol) in 40 mL of methanol, add n-butylamine (4.55 mL, 46.0 mmol) dropwise[3].

  • Reflux: Heat the solution under reflux for 24 hours.

  • Isolation: Cool the mixture to RT and concentrate in vacuo.

  • Crystallization: Acidify the residue to pH 1 using 2 M HCl. Self-Validation Check: The sudden shift in pH will protonate excess amine and force the target amide to precipitate as highly pure crystals[3].

References

  • EvitaChem. "Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161) - EvitaChem".
  • MDPI. "Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents".
  • DBpia (Keimyung University). "SARS-CoV-2 PLpro 및 BRD4-HDAC1/2를 표적으로 하는 새로운 항바이러스제 및 항암제 개발에 관한 연구" (Study on the development of novel antiviral and anticancer agents targeting SARS-CoV-2 PLpro and BRD4-HDAC1/2).

Sources

Protocols & Analytical Methods

Method

Application Note & Experimental Protocol: Methyl 2-hydroxy-4,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Polysubstituted Aromatic Building Block Methyl 2-hydroxy-4,6-dimethoxybenzoate is a polysubstituted aromatic ester with s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Polysubstituted Aromatic Building Block

Methyl 2-hydroxy-4,6-dimethoxybenzoate is a polysubstituted aromatic ester with significant utility in synthetic organic chemistry and medicinal research. Its structure, featuring a hydroxyl group, two methoxy groups, and a methyl ester on a benzene ring, provides multiple reactive sites for further chemical modification. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active agents.[1] The phenolic hydroxyl group imparts antioxidant properties, while the methoxy and ester functionalities influence the molecule's lipophilicity and bioavailability, making it an interesting scaffold for drug design.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Methyl 2-hydroxy-4,6-dimethoxybenzoate, grounded in established chemical principles.

Synthesis: Fischer-Speier Esterification Protocol

The most direct and reliable method for preparing Methyl 2-hydroxy-4,6-dimethoxybenzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-hydroxy-4,6-dimethoxybenzoic acid. This acid-catalyzed reaction utilizes an excess of methanol to serve as both a reagent and the solvent, driving the reaction equilibrium toward the formation of the desired ester product.

Causality of Experimental Design:
  • Acid Catalyst (H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

  • Excess Methanol: According to Le Châtelier's principle, using a large excess of one reactant (methanol) shifts the equilibrium to favor the products (ester and water), thereby maximizing the yield.

  • Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (methanol) increases the rate of reaction, allowing equilibrium to be reached in a practical timeframe (typically a few hours).

Materials and Equipment
Reagents & ChemicalsEquipment
2-hydroxy-4,6-dimethoxybenzoic acidRound-bottom flask (100 mL)
Anhydrous Methanol (MeOH)Reflux condenser
Concentrated Sulfuric Acid (H₂SO₄)Magnetic stirrer and stir bar
Ethyl Acetate (EtOAc)Heating mantle
HexaneSeparatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Glassware for column chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Thin-Layer Chromatography (TLC) plates (silica)
Silica Gel (for column chromatography)UV lamp for TLC visualization
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible (typically 3-5 hours).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts.

  • Neutralization and Washing:

    • Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the residual sulfuric acid catalyst. Caution: CO₂ evolution may cause pressure buildup in the funnel.

    • Wash the organic layer with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (3-5 hrs) B->C D 4. Cool & Concentrate C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry & Evaporate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Purification Protocol: Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel to remove any unreacted starting material and byproducts.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.[2]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the product from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain Methyl 2-hydroxy-4,6-dimethoxybenzoate as a white to off-white crystalline solid.[1]

Characterization of the Final Product

Structural confirmation and purity assessment are critical self-validating steps in any synthetic protocol. The following properties and spectroscopic data are characteristic of the target compound.

Physicochemical and Spectroscopic Data Summary
PropertyValue / Expected DataSource
Appearance White to off-white crystalline solid[1]
Molecular Formula C₁₀H₁₂O₅[1]
Molecular Weight 212.20 g/mol [1]
Melting Point 70–75 °C[1]
FT-IR (cm⁻¹) ~3400 (O-H), ~2950 (C-H), ~1730 (C=O, ester), ~1200 (C-O)[1]
¹H NMR (CDCl₃, ppm) Aromatic protons, two methoxy singlets (~3.8 ppm), one methyl ester singlet (~3.9 ppm), hydroxyl proton (variable)[1]
Mass Spec (EI, m/z) Molecular Ion [M]⁺ at 212[3]
Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra using a standard spectrometer (e.g., 400 MHz).[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer and record the spectrum from 4000-400 cm⁻¹.[4]

  • Mass Spectrometry (MS): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC-MS. Use Electron Ionization (EI) at 70 eV to obtain the mass spectrum.[4]

CharacterizationWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP Result Confirmed Structure & Purity NMR->Result FTIR->Result MS->Result MP->Result

Caption: Standard workflow for the structural characterization and validation.

Applications and Potential Research Avenues

Methyl 2-hydroxy-4,6-dimethoxybenzoate is more than a synthetic endpoint; it is a versatile starting material for further chemical exploration.

  • Pharmaceutical Research: Its phenolic nature suggests potential antioxidant activity.[1] It can be used as a core structure for synthesizing derivatives with potential therapeutic effects, such as antifungal or antimalarial agents.[5]

  • Organic Synthesis: The compound can undergo various reactions, including hydrolysis back to the carboxylic acid, oxidation of the hydroxyl group, or further modification of the aromatic ring.[1] It serves as a key building block for more elaborate molecular architectures.

Applications Core Methyl 2-hydroxy-4,6- dimethoxybenzoate App1 Pharmaceutical Scaffolds (e.g., Antioxidants) Core->App1 App2 Intermediate for Natural Product Synthesis Core->App2 App3 Material Science (Functional Materials) Core->App3 App4 Derivatization Studies Core->App4

Caption: Potential applications of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Safety and Handling

As a matter of good laboratory practice, this chemical should be handled with appropriate safety precautions.

  • Hazards: May cause skin, eye, and respiratory system irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

References

  • Kates, S. A., et al. (2001). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. The Journal of Organic Chemistry, 66(2), 474-479.
  • Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • European Patent Office. (2007, February 21). PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS - EP 1254110 B1.
  • SpectraBase. (n.d.). Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Light Induced Protein-DNA Conjugation - Supporting Information. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]

  • YouTube. (2019, January 31). Gatterman Reaction: formylation reaction!. Retrieved from [Link]

  • Zenodo. (n.d.).
  • Matrix Fine Chemicals. (n.d.). METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate - the NIST WebBook. Retrieved from [Link]

  • Decosterd, L. A., et al. (1991). A new phloroglucinol derivative from Hypericum calycinum with antifungal and in vitro antimalarial activity. Planta Medica, 57(6), 548-551.
  • ResearchGate. (2016, February 23). (PDF) Ethyl-2-(3,5-Dihidroxyfenol): Phloroglucinol derivatives as potential anticancer material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • FEMA. (n.d.). 2-HYDROXY-4-METHOXYBENZALDEHYDE. Retrieved from [Link]

Sources

Application

Advanced Application Note: Methyl 2-hydroxy-4,6-dimethoxybenzoate as a Privileged Scaffold for Heterocycle Synthesis

Executive Summary In modern medicinal chemistry and natural product synthesis, highly functionalized phloroglucinol derivatives serve as critical building blocks. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and natural product synthesis, highly functionalized phloroglucinol derivatives serve as critical building blocks. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a privileged aromatic scaffold characterized by a salicylate-like core (an ester adjacent to a free phenol) and an extremely electron-rich aromatic ring due to two methoxy groups. This specific arrangement of functional groups makes it an ideal precursor for the divergent synthesis of oxygen-containing heterocycles (such as coumarins and chromones) and nitrogen-containing heterocycles (such as 3-arylphthalides and isoindolinones).

This application note provides a comprehensive, mechanistically grounded guide to utilizing this building block. We detail the causality behind its regioselective synthesis, its core reactivity profile, and validated protocols for its conversion into complex heterocyclic systems, supported by recent advancements in [1,2]-Wittig rearrangement methodologies[1].

Physicochemical Profiling

Understanding the physical and chemical properties of Methyl 2-hydroxy-4,6-dimethoxybenzoate is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies[2].

PropertyValueMechanistic Implication
CAS Number 51116-92-8Standard identifier for procurement and literature search.
Molecular Formula C₁₀H₁₂O₅Indicates a high degree of oxygenation (phloroglucinol pattern).
Molecular Weight 212.20 g/mol Useful for stoichiometric calculations.
Appearance White to off-white crystalline solidPurity can be visually assessed; impurities often appear yellow/brown.
Melting Point 70–75 °CLow melting point suggests moderate intermolecular hydrogen bonding.
Solubility Soluble in EtOH, Acetone, CH₂Cl₂; Insoluble in H₂OIdeal for biphasic organic/aqueous extractions during workup.
Spectroscopic Markers IR: ~1730 cm⁻¹ (C=O), ~1200 cm⁻¹ (C–O)The ester carbonyl is slightly shifted due to intramolecular H-bonding with the ortho-OH.

Core Reactivity Profile & Mechanistic Causality

The synthetic utility of Methyl 2-hydroxy-4,6-dimethoxybenzoate stems from three interacting structural features:

  • Intramolecular Hydrogen Bonding : The ortho-hydroxyl group forms a strong hydrogen bond with the ester carbonyl. This locks the conformation and increases the acidity of the phenol while simultaneously making the ester more susceptible to nucleophilic attack (e.g., by amines during amidation).

  • Electron-Rich Aromatic Core : The two methoxy groups at positions 4 and 6 strongly donate electron density via resonance. This makes the aromatic ring highly reactive toward electrophilic aromatic substitution (EAS), though the steric bulk of the methoxy groups directs incoming electrophiles specifically to the remaining open positions (C3 and C5).

  • Bifunctional Anchimeric Assistance : The proximity of the nucleophilic phenol and the electrophilic ester allows for rapid intramolecular cyclizations. When an active methylene compound or an acetophenone derivative is appended, the system naturally cascades into 6-membered oxygen heterocycles (coumarins or chromones).

Synthetic Workflows & Methodologies

Workflow A: Regioselective Synthesis via BCl₃ Demethylation

The building block is most efficiently prepared from methyl 2,4,6-trimethoxybenzoate. The causality behind the exceptional regioselectivity lies in the use of Boron Trichloride (BCl₃). BCl₃ is a hard Lewis acid that coordinates simultaneously to the hard oxygen of the ester carbonyl and the adjacent ortho-methoxy oxygen. This forms a highly stable 6-membered chelate transition state, dramatically lowering the activation energy for the cleavage of the ortho-C-O bond while leaving the meta and para methoxy groups untouched[1].

G A Methyl 2,4,6-trimethoxybenzoate (Starting Material) B BCl3 Complexation (6-Membered Chelate) A->B BCl3 (1.1 eq) CH2Cl2, -78°C to RT C Methyl 2-hydroxy-4,6-dimethoxybenzoate (Target Scaffold) B->C Aqueous HCl Quench Hydrolysis

Workflow A: Regioselective demethylation directed by Lewis acid chelation.
Workflow B: Synthesis of 3-Arylphthalides via [1,2]-Wittig Rearrangement

Recent advances have utilized this scaffold to synthesize bioactive 3-arylphthalides and isoindolinones (anticancer agents). The ester is first converted to an N-butyl amide. The N-butyl group is not arbitrary; it provides the exact steric and electronic environment needed to stabilize the carbanion generated by LDA or n-BuLi. This stabilization drives the[1,2]-Wittig sigmatropic shift of an appended benzyl ether, forming a benzhydrol intermediate that readily cyclizes into a phthalide under acidic conditions[3].

G Step1 Methyl 2-hydroxy-4,6-dimethoxybenzoate Step2 N-Butylbenzamide Derivative Step1->Step2 n-Butylamine, MeOH, Reflux Step3 O-Benzyl Ether Intermediate Step2->Step3 Benzyl Bromide, K2CO3, DMF Step4 Benzhydrol Intermediate (via [1,2]-Wittig) Step3->Step4 LDA or n-BuLi, THF, -78°C Step5 3-Arylphthalide (Bioactive Core) Step4->Step5 Acidic Cyclization (HCl)

Workflow B: [1,2]-Wittig rearrangement cascade to 3-Arylphthalides.
Workflow C: Divergent Synthesis of Chromones and Coumarins

The proximity of the phenol and ester makes this scaffold a classic precursor for benzopyran derivatives. Knoevenagel condensation with active methylene compounds yields coumarins (Benzopyran-2-ones), while Baker-Venkataraman rearrangement of O-acetylated derivatives yields chromones (Benzopyran-4-ones).

G Core Methyl 2-hydroxy-4,6-dimethoxybenzoate Coumarin Coumarin Derivatives (Benzopyran-2-ones) Core->Coumarin Active Methylene (Knoevenagel) Chromone Chromone Derivatives (Benzopyran-4-ones) Core->Chromone Acetophenone deriv. (Baker-Venkataraman)

Workflow C: Divergent cyclization pathways to oxygen heterocycles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the researcher can verify the success of the reaction in real-time without immediate reliance on complex instrumentation.

Protocol 1: Regioselective Demethylation to yield the Building Block

Adapted from established literature procedures[1].

Objective: Convert methyl 2,4,6-trimethoxybenzoate to methyl 2-hydroxy-4,6-dimethoxybenzoate.

  • Preparation: Flame-dry a 250 mL round-bottom flask under N₂ gas. Add methyl 2,4,6-trimethoxybenzoate (3.83 g, 17.06 mmol) and dissolve in anhydrous CH₂Cl₂ (75 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly −78 °C. Causality: Low temperature prevents over-demethylation of the meta/para positions.

  • Addition: Add BCl₃ (1.0 M in hexanes, 19.0 mL, 19.00 mmol) dropwise over 15 minutes.

    • Self-Validation Cue: A cloudy precipitate will immediately form. This is the BCl₃-substrate Lewis acid-base complex. If the solution remains perfectly clear, the BCl₃ reagent has likely degraded.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature (rt) overnight (approx. 16 h).

  • Quenching & Hydrolysis: Carefully add dilute aqueous HCl (45 mL, 1 M).

    • Self-Validation Cue: The cloudy precipitate will dissolve as the complex hydrolyzes, yielding a biphasic clear mixture.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to remove acidic byproducts, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Verification: Perform a Ferric Chloride (FeCl₃) spot test on a TLC plate. A deep purple color confirms the presence of the newly liberated ortho-phenolic OH group.

Protocol 2: Amidation to N-Butyl-2-hydroxy-4,6-dimethoxybenzamide

A critical intermediate for Phthalide synthesis[3].

Objective: Convert the ester to a directing N-butyl amide.

  • Reaction Setup: To a stirred solution of methyl 2-hydroxy-4,6-dimethoxybenzoate (2.00 g, 9.4 mmol) in methanol (40 mL), add n-butylamine (4.55 mL, 46.0 mmol) dropwise.

  • Reflux: Heat the solution under reflux for 24 hours. Causality: The large excess of amine and high thermal energy are required to overcome the electron-rich, deactivated nature of the ester.

  • Concentration: Cool to rt and remove the methanol in vacuo to yield a crude viscous oil.

  • Acidic Precipitation (Self-Validation): Slowly add 2 M HCl until the aqueous phase reaches pH 1.

    • Self-Validation Cue: The unreacted n-butylamine will protonate and dissolve into the aqueous layer, while the target N-butylbenzamide will rapidly crash out as distinct crystals.

  • Isolation: Filter the crystals and wash with cold water. Yields typically exceed 85%.

Protocol 3: [1,2]-Wittig Rearrangement to Benzhydrol

Objective: Induce a sigmatropic shift on the O-benzyl derivative of the amide.

  • Deprotonation: Dissolve the O-benzyl protected amide (1.0 mmol) in dry THF (10 mL) under N₂ at room temperature.

  • Rearrangement: Add n-butyllithium (1.8 M in hexanes, 3.45 mmol) dropwise.

    • Causality: The first equivalent of base deprotonates the amide N-H. The subsequent equivalents deprotonate the benzylic position, triggering the [1,2]-shift driven by the stability of the resulting alkoxide.

  • Quench: After 15 minutes, quench with saturated aqueous NH₄Cl (10 mL).

  • NMR Validation: Analyze the crude product via ¹H NMR. The successful rearrangement is definitively proven by the disappearance of the benzylic -CH₂- singlet (typically around 5.1 ppm) and the appearance of a new methine -CH- singlet (around 6.0-6.5 ppm) corresponding to the benzhydrol.

References

  • Aitken, R. A., Cooper, F. K., Harper, A. D., Inwood, R. A., Saab, E. A., & Soutar, E. J. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 29(19), 4722.

  • EvitaChem. (2024). Product Data: Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS 51116-92-8). 4

  • GuideChem. (2024). Chemical Dictionary: 2,4,6-Trimethoxy-Benzoic Acid Methyl Ester. 5

Sources

Method

Application Note: Synthesis, Reaction Conditions, and Methodologies for Methyl 2-hydroxy-4,6-dimethoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Profile & Strategic Significance Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly versatile, polyfunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Profile & Strategic Significance

Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly versatile, polyfunctional aromatic building block. Structurally, it is characterized by a uniquely reactive phenolic hydroxyl group positioned ortho to an ester moiety, flanked by two electron-donating methoxy groups[1].

This specific substitution pattern makes it a critical intermediate in the total synthesis of bioactive natural products, including 3-arylphthalides (e.g., chrycolide) and isoindolinone-based anticancer agents[2][3]. The presence of the ortho-hydroxyl group allows for directed regioselective functionalization, making the choice of its synthetic route a critical decision in multi-step drug development workflows.

Mechanistic Overview: Causality in Reaction Design

Synthesizing this compound with high regioselectivity requires careful consideration of the starting materials and the inherent electronic effects of the aromatic ring. There are two primary methodologies, each governed by distinct mechanistic principles:

A. Selective Lewis Acid-Mediated Demethylation

When starting from methyl 2,4,6-trimethoxybenzoate, the goal is to selectively cleave only the C2 methoxy group while preserving the C4 and C6 methoxy ethers. This is achieved using Boron trichloride (BCl₃) [2][4].

  • The Causality of Selectivity: BCl₃ is a strong Lewis acid. The ester carbonyl oxygen and the ortho-methoxy oxygen act as Lewis bases, coordinating to the boron atom to form a highly stable, six-membered chelate ring. This localized coordination withdraws electron density specifically from the C2–O bond, making the methyl carbon highly susceptible to nucleophilic attack by the chloride ion.

  • Temperature Control: The reaction must be initiated at cryogenic temperatures (-78 °C)[2][4]. At higher initial temperatures, the Lewis acid could indiscriminately coordinate with the C4 or C6 methoxy groups, leading to unwanted over-demethylation.

B. Acid-Catalyzed Fischer Esterification

When starting from 2-hydroxy-4,6-dimethoxybenzoic acid, standard esterification is employed[1][5].

  • The Causality of Reflux: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This hydrogen bonding slightly decreases the electrophilicity of the carbonyl carbon. Consequently, strong Brønsted acid catalysis (e.g., H₂SO₄) and extended heating (refluxing in methanol) are required to drive the formation of the tetrahedral intermediate and the subsequent expulsion of water[1][5].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.

Protocol 1: Selective Mono-Demethylation (High-Purity Route)

Adapted from2[2][4]

Reagents:

  • Methyl 2,4,6-trimethoxybenzoate (1.0 eq, e.g., 3.83 g, 17.06 mmol)

  • Boron trichloride (BCl₃) (1.1 eq, 1 M solution in hexane or CH₂Cl₂, e.g., 19.00 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (75 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with inert Nitrogen (N₂) gas to prevent moisture from rapidly hydrolyzing the BCl₃ reagent.

  • Dissolution & Cooling: Dissolve methyl 2,4,6-trimethoxybenzoate in anhydrous CH₂Cl₂. Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Add the 1 M BCl₃ solution dropwise via a syringe pump over 15 minutes. A cloudy precipitate (the boron chelate complex) will begin to form[2].

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously overnight (approx. 12–16 hours) to ensure complete conversion.

  • Quenching (Self-Validation): Slowly add dilute hydrochloric acid (e.g., 2 M HCl, 45 mL) to the mixture[2]. This step breaks the boron chelate, releasing the free ortho-hydroxyl group. The disappearance of the precipitate indicates successful hydrolysis.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The product typically requires no further purification if the stoichiometry was strictly maintained.

Protocol 2: Acid-Catalyzed Fischer Esterification (Scalable Route)

Adapted from1[1][5]

Reagents:

  • 2-hydroxy-4,6-dimethoxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (Solvent and reactant, 10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq, catalytic)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 2-hydroxy-4,6-dimethoxybenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add catalytic concentrated H₂SO₄ dropwise while stirring.

  • Refluxing: Heat the mixture to reflux (approx. 65 °C). Caution: Do not exceed 80 °C (e.g., in pressurized vessels), as harsh acidic conditions at elevated temperatures risk unwanted demethylation of the C4/C6 methoxy groups[1][5].

  • In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane/Ethyl Acetate). The starting acid will remain near the baseline, while the esterified product will migrate higher[1].

  • Workup: Once complete (typically 4–8 hours), cool to room temperature and remove excess methanol under reduced pressure[1].

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃ to remove unreacted starting material, dry over Na₂SO₄, and purify via recrystallization[1].

Quantitative Data & Method Comparison

To assist in workflow selection, the following table summarizes the quantitative metrics and operational parameters of the two primary synthetic routes:

ParameterProtocol 1: Selective DemethylationProtocol 2: Fischer Esterification
Starting Material Methyl 2,4,6-trimethoxybenzoate2-hydroxy-4,6-dimethoxybenzoic acid
Key Reagent Boron trichloride (BCl₃)Methanol, H₂SO₄ (or p-TsOH)
Temperature Profile -78 °C warming to Room TemperatureReflux (~65 °C)
Reaction Time 12 – 18 hours4 – 8 hours
Typical Yield 80 – 85%70 – 85%
Primary Advantage Exceptional regiocontrol; high crude purityCost-effective reagents; highly scalable
Primary Limitation Requires cryogenic cooling and inert atmosphereEquilibrium-limited; risk of side reactions at high heat

Downstream Applications

Methyl 2-hydroxy-4,6-dimethoxybenzoate serves as a linchpin for further structural elaboration in medicinal chemistry:

  • Amidation: The ester group can be directly converted into an amide. For example, reacting the compound with an excess of n-butylamine in boiling methanol yields N-butyl-2-hydroxy-4,6-dimethoxybenzamide[2]. The ortho-hydroxyl group is well-tolerated during this transformation and does not require temporary protecting groups.

  • O-Alkylation: The free phenolic hydroxyl group can be selectively alkylated. Treatment with alkyl halides (e.g., 2-bromomethylthiophene) in the presence of a mild base like K₂CO₃ in DMF yields complex ether derivatives utilized in Wittig rearrangement precursors[2].

Workflow Visualization

The following diagram maps the synthetic pathways to generate Methyl 2-hydroxy-4,6-dimethoxybenzoate and its subsequent downstream functionalizations.

SynthesisWorkflow A 2-Hydroxy-4,6- dimethoxybenzoic acid C Methyl 2-hydroxy-4,6- dimethoxybenzoate A->C Fischer Esterification (MeOH, H2SO4, Reflux) B Methyl 2,4,6- trimethoxybenzoate B->C Selective Demethylation (BCl3, CH2Cl2, -78°C) D N-Butyl-2-hydroxy-4,6- dimethoxybenzamide C->D Amidation (n-Butylamine, MeOH) E O-Alkylated Derivatives C->E O-Alkylation (R-Br, K2CO3, DMF)

Figure 1: Synthetic pathways and downstream applications of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

References

  • MDPI (Molecules) . "Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents". (2024).2

  • EvitaChem . "Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161) - Methods and Technical Details". (Accessed 2026). 1

Sources

Application

"Methyl 2-hydroxy-4,6-dimethoxybenzoate" NMR analysis

Application Note: NMR Analysis and Structural Elucidation of Methyl 2-hydroxy-4,6-dimethoxybenzoate Introduction & Scope Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly functionalized aromatic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Analysis and Structural Elucidation of Methyl 2-hydroxy-4,6-dimethoxybenzoate

Introduction & Scope

Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex organic molecules, including phthalide natural products and isoindolinone-based anticancer agents [1]. Due to its polyoxygenated benzene ring, precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry during synthesis.

This application note provides a comprehensive, self-validating protocol for the NMR sample preparation, acquisition, and spectral interpretation of this compound. By examining the physical causality behind the observed chemical shifts, researchers can confidently apply these principles to similar polyoxygenated aromatic systems.

Chemical Structure & Workflow

  • IUPAC Name: Methyl 2-hydroxy-4,6-dimethoxybenzoate

  • Molecular Formula: C10H12O5

  • Molecular Weight: 212.20 g/mol

  • Structural Features: The molecule features a central benzene ring substituted with an ester group at C1, a hydroxyl group at C2, and methoxy groups at C4 and C6.

Workflow Start Methyl 2,4,6-trimethoxybenzoate Step1 Regioselective Demethylation (BCl3, CH2Cl2, -78°C to RT) Start->Step1 Product Methyl 2-hydroxy-4,6-dimethoxybenzoate Step1->Product SamplePrep NMR Sample Preparation (CDCl3 + 0.03% v/v TMS) Product->SamplePrep Acquisition NMR Acquisition (1H & 13C Experiments) SamplePrep->Acquisition Analysis Spectral Elucidation (Shift & Coupling Analysis) Acquisition->Analysis

Caption: Workflow for the synthesis, preparation, and NMR analysis of the target benzoate.

Experimental Protocols

Synthesis and Regioselective Demethylation (Contextual)

The synthesis of methyl 2-hydroxy-4,6-dimethoxybenzoate is typically achieved via the regioselective demethylation of methyl 2,4,6-trimethoxybenzoate using boron trichloride (BCl3) [1] [2].

Causality & Mechanistic Insight: The regioselectivity is driven by the Lewis basicity of the ester carbonyl oxygen, which chelates with the Lewis acidic BCl3. This chelation spatially directs the BCl3 to selectively cleave the adjacent C2-methoxy group, leaving the C4 and C6 methoxy groups intact.

Mechanism A Ester Carbonyl Oxygen (Lewis Base) C Chelation Complex (Directs to C2-OMe) A->C B BCl3 Reagent (Lewis Acid) B->C D Cleavage of C2-OMe (Regioselective) C->D E Target Phenolic Product D->E

Caption: Regioselective demethylation mechanism driven by carbonyl-boron chelation.

NMR Sample Preparation Protocol

A self-validating NMR protocol begins with meticulous sample preparation to ensure high resolution and accurate integration.

  • Solvent Selection: Use deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. Causality: CDCl3 is aprotic and non-polar, preventing rapid proton exchange of the C2-hydroxyl group with the solvent. This allows the OH proton to be observed as a sharp, quantifiable singlet rather than a broad, indistinguishable baseline hump.

  • Concentration: Weigh precisely 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of CDCl3.

  • Filtration: Pass the solution through a glass wool plug tightly packed in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Removing microscopic particulate matter ensures optimal magnetic field homogeneity (shimming), preventing line broadening and loss of resolution for small meta-couplings.

NMR Acquisition Parameters
  • 1H NMR (400 MHz):

    • Pulse Sequence: Standard 1D zg30.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete T1 relaxation of all protons, particularly the sterically hindered methoxy groups, for strictly quantitative integration.

    • Number of Scans (NS): 16.

  • 13C NMR (100 MHz):

    • Pulse Sequence: Proton-decoupled 1D zgpg30.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 512 - 1024 (depending on exact concentration) to achieve a high signal-to-noise ratio for the numerous quaternary carbons in this molecule.

Spectral Interpretation & Data Presentation

1H NMR Analysis

The 1H NMR spectrum of methyl 2-hydroxy-4,6-dimethoxybenzoate is highly characteristic due to the strong electronic effects of the alternating oxygen substituents.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment & Mechanistic Rationale
2-OH 11.75 - 11.85Singlet (s)-1HHighly Deshielded: Intramolecular hydrogen bonding with the C1 ester carbonyl locks the proton in a coplanar state, reducing exchange rates and heavily deshielding the nucleus.
C3-H ~6.10Doublet (d)2.3 - 2.51HShielded Aromatic: Located between the OH and OCH3 groups. The strong +M (mesomeric) effect of the oxygen atoms pushes electron density into the ring, shielding the proton.
C5-H ~5.95Doublet (d)2.3 - 2.51HShielded Aromatic: Located between two OCH3 groups. Exhibits classic meta-coupling with C3-H.
1-COOCH3 ~3.90Singlet (s)-3HEster Methyl: Deshielded by the adjacent carbonyl oxygen.
4-OCH3 ~3.82Singlet (s)-3HAromatic Methoxy: Standard shift for an ether methyl group on an electron-rich ring.
6-OCH3 ~3.80Singlet (s)-3HAromatic Methoxy: Slightly differentiated from the 4-OCH3 due to asymmetry induced by the C2-OH group.
13C NMR Analysis

The 13C NMR spectrum confirms the carbon framework, heavily influenced by the phloroglucinol-type substitution pattern.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Rationale
C=O ~171.5Quaternary (C)Ester Carbonyl: Deshielded by both the oxygen atom and the aromatic ring.
C-2 ~165.0Quaternary (C)Phenolic Carbon: Directly attached to the hydroxyl group.
C-4 ~163.5Quaternary (C)Methoxy-bearing Carbon: Strongly deshielded by the inductive effect of oxygen.
C-6 ~161.0Quaternary (C)Methoxy-bearing Carbon: Deshielded by the inductive effect of oxygen.
C-1 ~105.0Quaternary (C)Ipso Carbon: Shielded relative to other quaternary carbons due to the combined ortho/para +M effects of the three oxygen substituents.
C-3 ~93.5Methine (CH)Aromatic CH: Highly shielded by the ortho/para +M effects of the OH and OCH3 groups.
C-5 ~90.5Methine (CH)Aromatic CH: Most shielded ring carbon, situated between two strongly donating OCH3 groups.
6-OCH3 ~56.0Methyl (CH3)Methoxy Carbon.
4-OCH3 ~55.5Methyl (CH3)Methoxy Carbon.
1-COOCH3 ~52.0Methyl (CH3)Ester Methyl Carbon: Typically more shielded than aromatic methoxy carbons.

Conclusion

The structural elucidation of methyl 2-hydroxy-4,6-dimethoxybenzoate relies heavily on understanding the interplay between inductive effects, mesomeric electron donation, and intramolecular hydrogen bonding. By strictly adhering to the sample preparation and acquisition protocols outlined above, researchers can obtain high-fidelity NMR spectra that unambiguously confirm the regiochemistry of polyoxygenated aromatic systems.

References

  • Title: Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.
  • Title: Methyl 2-hydroxy-4,6-dimethoxybenzoate Synthesis and Properties.
Method

Application Note: Methylation Dynamics and Protocols for Methyl 2-hydroxy-4,6-dimethoxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Context Methyl 2-hydroxy-4,6-dimethoxybenzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Context

Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly valued aromatic intermediate utilized in the synthesis of complex pharmaceutical scaffolds, including 3-arylphthalide natural products and isoindolinone-based anticancer agents[1].

The defining structural feature of this molecule is the presence of a free hydroxyl group at the C2 position, flanked by a methyl ester at C1 and a methoxy group at C6. The synthesis and subsequent functionalization of this compound heavily depend on the selective manipulation of its phenolic hydroxyl groups[2]. Because the C2-OH engages in strong intramolecular hydrogen bonding with the adjacent ester carbonyl, its reactivity profile is significantly altered compared to unhindered phenols. This application note details the mechanistic causality and validated protocols for both the forward methylation (to yield methyl 2,4,6-trimethoxybenzoate) and the reverse, chelation-controlled selective demethylation.

Mechanistic Causality: The "Push and Pull" of the C2 Position

To master the methylation dynamics of this scaffold, researchers must account for two competing thermodynamic forces:

  • The Hydrogen-Bonding Barrier (Forward Methylation): The intramolecular hydrogen bond between the C2-OH and the C1-ester carbonyl reduces the nucleophilicity of the phenoxide ion. While weak bases like potassium carbonate ( K2​CO3​ ) can deprotonate the phenol, the resulting anion is stabilized by chelation. Consequently, standard room-temperature alkylation is often sluggish. Overcoming this activation energy barrier requires forcing conditions: polar aprotic solvents (such as DMF or Acetone), significant heat (reflux), and an excess of a strong methylating agent like methyl iodide ( MeI ) or dimethyl sulfate ( Me2​SO4​ )[3].

  • Chelation-Driven Demethylation (Reverse Pathway): Conversely, synthesizing Methyl 2-hydroxy-4,6-dimethoxybenzoate often involves the selective demethylation of methyl 2,4,6-trimethoxybenzoate. Using Boron Trichloride ( BCl3​ ) at cryogenic temperatures (-78 °C) allows for exquisite regiocontrol[1]. The Lewis acidic boron atom coordinates simultaneously to the ester carbonyl oxygen and the C2-methoxy oxygen. This proximity effect dramatically lowers the activation energy for the cleavage of the C2-O-CH3 bond, making it highly selective over the sterically similar but non-chelating C4 and C6 methoxy groups[1].

Visual Workflow: The Methylation Cycle

G A 2,4,6-Trihydroxybenzoic acid B Methyl 2,4,6-trimethoxybenzoate (Fully Methylated) A->B Exhaustive Methylation (Me2SO4, K2CO3, Acetone) C Methyl 2-hydroxy-4,6-dimethoxybenzoate (C2-OH Free) B->C Selective Demethylation (BCl3, CH2Cl2, -78°C) Chelation-Controlled C->B Forward Methylation (MeI, K2CO3, Reflux) Overcomes H-Bond

Reaction cycle of methylation and selective demethylation for 2,4,6-oxygenated benzoates.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational milestones to ensure mechanistic fidelity.

Protocol A: Exhaustive Methylation to Methyl 2,4,6-trimethoxybenzoate

Objective: Overcome the C2-OH intramolecular hydrogen bond to achieve complete methylation.

Reagents:

  • 2,4,6-trihydroxybenzoic acid or Methyl 2-hydroxy-4,6-dimethoxybenzoate (1.0 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (6.0 eq)

  • Dimethyl sulfate ( Me2​SO4​ ) or Methyl Iodide ( MeI ) (6.0 eq)

  • Dry Acetone or DMF

Methodology:

  • Preparation: To a vigorously stirred mixture of the starting material (e.g., 6.0 g, 32 mmol) and finely powdered anhydrous K2​CO3​ (26.5 g, 192 mmol) in dry acetone (100 mL), add Me2​SO4​ (18 mL, 190 mmol) dropwise at room temperature[3].

  • Reaction: Stir the mixture continuously. Due to the stabilized nature of the C2-phenoxide, extended reaction times (up to 7 days at room temperature, or 24-48 hours under reflux) are required to drive the reaction to completion[3].

  • Quenching: Quench the unreacted Me2​SO4​ by carefully adding methanol (7.5 mL) and concentrated aqueous ammonia (2.5 mL). Stir for 1 hour to ensure complete destruction of the alkylating agent[3].

  • Workup: Filter the mixture under suction. To the filtrate, add saturated aqueous ammonium chloride (20 mL) and extract with diethyl ether ( 3×30 mL)[3].

  • Validation: Dry the combined organic layers over MgSO4​ and concentrate in vacuo. The product should precipitate as colorless crystals (Yield ~72%). Successful methylation is confirmed by the disappearance of the downfield OH proton (~11.5 ppm) in 1H -NMR[3].

Protocol B: Chelation-Controlled Selective Demethylation

Objective: Synthesize Methyl 2-hydroxy-4,6-dimethoxybenzoate via regioselective C2-demethylation.

Reagents:

  • Methyl 2,4,6-trimethoxybenzoate (1.0 eq)

  • Boron trichloride ( BCl3​ , 1.0 M in hexanes or CH2​Cl2​ ) (1.1 eq)

  • Dry Dichloromethane ( CH2​Cl2​ )

Methodology:

  • Cryogenic Setup: Dissolve methyl 2,4,6-trimethoxybenzoate (3.83 g, 17.06 mmol) in dry CH2​Cl2​ (75 mL) under an inert Nitrogen ( N2​ ) atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath[1].

  • Lewis Acid Addition: Dropwise, add BCl3​ (19 mL, 1.0 M, 19.00 mmol). Observational Milestone: A cloudy precipitate will form upon addition, indicating the formation of the boron-chelate complex[1].

  • Cleavage: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight[1].

  • Workup: Carefully quench the reaction by adding dilute HCl (45 mL). Extract the aqueous layer with CH2​Cl2​ ( 3×15 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (30 mL) to remove acidic byproducts, then dry over MgSO4​ [1].

  • Validation: Concentration yields the target Methyl 2-hydroxy-4,6-dimethoxybenzoate. Purity can be verified via TLC and the re-emergence of the H-bonded hydroxyl signal in 1H -NMR.

Quantitative Data Summary

The following table summarizes the physicochemical and spectroscopic markers used to track the progress between the free C2-OH and the fully methylated states.

PropertyMethyl 2-hydroxy-4,6-dimethoxybenzoateMethyl 2,4,6-trimethoxybenzoate
Molecular Formula C10​H12​O5​ [2] C11​H14​O5​ [4]
Molecular Weight 212.20 g/mol [2]226.23 g/mol [4]
Appearance White to off-white crystalline solid[2]Colorless crystals[3]
Melting Point 70–75 °C[2]65–67 °C[3]
Key 1H -NMR Marker Presence of downfield Ar-OH (H-bonded)6.10 (2H, s), 3.87 (3H, s), 3.81 (3H, s), 3.79 (6H, s)[3]
Key IR Marker Characteristic C=O (ester) at ~1730 cm −1 [2]Free ester C=O stretch
Solubility Soluble in ethanol, acetone; limited in water[2]Soluble in ether, DCM, acetone[3]

References

  • EvitaChem. "Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161)". EvitaChem Catalog.
  • MDPI. "Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents". Molecules (October 2024).
  • BLD Pharm. "29723-28-2 | Methyl 2,4,6-trimethoxybenzoate". BLD Pharm Catalog.

Sources

Application

Application Note: Regioselective Synthesis and Utility of Methyl 2-Hydroxy-4,6-dimethoxybenzoate in Bioactive Scaffold Generation

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Methyl 2-hydroxy-4,6-dimethoxybenzoate (also known as methyl 4,6-dimethoxysalicylate) is a highly versatile, poly-oxygenated aromatic building block used extensively in the synthesis of bioactive natural products and pharmaceutical agents[1]. Its structural motif—a benzene ring substituted with a hydrogen-bond-donating hydroxyl group and two electron-donating methoxy groups—is a hallmark of numerous polyketide-derived secondary metabolites, including depsides, xanthones, and phthalides.

The strategic value of this molecule lies in the regioselective manipulability of its functional groups. The ortho-hydroxyl group, situated adjacent to the ester carbonyl, enables powerful synthetic transformations such as directed ortho-metalation, selective protection (e.g., benzylation), and subsequent base-promoted [1,2]-Wittig rearrangements[2]. These downstream reactions are critical for constructing complex 3-arylphthalide natural products (e.g., crycolide) and 3-aryl-3-hydroxyisoindolinone anticancer agents[3].

Synthetic Workflow & Logical Relationships

The synthesis of methyl 2-hydroxy-4,6-dimethoxybenzoate typically proceeds via the regioselective demethylation of methyl 2,4,6-trimethoxybenzoate. Once isolated, it serves as the crucial branch point for synthesizing diverse bioactive scaffolds.

Workflow SM Methyl 2,4,6-trimethoxybenzoate (Starting Material) BCl3 Regioselective Demethylation (BCl3, CH2Cl2, -78°C) SM->BCl3 Intermediate Methyl 2-hydroxy-4,6-dimethoxybenzoate (Key Intermediate) BCl3->Intermediate Chelation Control Deriv Amidation & Benzylation (Protection & Activation) Intermediate->Deriv Butylamine, then BnBr Wittig [1,2]-Wittig Rearrangement (LDA / sec-BuLi) Deriv->Wittig Base-promoted Target1 Bioactive Phthalides (e.g., Crycolide) Wittig->Target1 Cyclisation Target2 Isoindolinone Anticancer Agents Wittig->Target2 Oxidation

Synthetic workflow from trimethoxybenzoate to bioactive phthalides and isoindolinones.

Experimental Protocols & Self-Validating Methodologies

Protocol A: Chelation-Directed Regioselective Demethylation

Objective: Synthesize methyl 2-hydroxy-4,6-dimethoxybenzoate from methyl 2,4,6-trimethoxybenzoate with strict regiocontrol.

Causality & Choice of Reagents: Boron trichloride (BCl₃) is selected over the more aggressive boron tribromide (BBr₃). BCl₃ acts as a Lewis acid, coordinating simultaneously to the ester carbonyl oxygen and the adjacent ortho-methoxy oxygen. This bidentate chelation specifically directs the cleavage of the ortho-C-O bond, leaving the para-methoxy group intact. Using BBr₃ often leads to uncontrolled, global demethylation. The reaction is initiated at -78 °C to control the exothermic complexation and prevent side reactions, then allowed to warm to room temperature to drive the cleavage[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add methyl 2,4,6-trimethoxybenzoate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Addition: Dropwise add a 1.0 M solution of BCl₃ in hexanes (1.1 to 1.2 eq). Observation: A cloudy precipitate may form as the Lewis acid-base complex generates[2].

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 12–18 hours.

  • Quench & Extraction: Carefully quench the reaction with dilute aqueous HCl (1 M) to hydrolyze the boron complex. Extract the aqueous layer three times with CH₂Cl₂.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove acidic byproducts, then dry over anhydrous MgSO₄.

  • Concentration: Evaporate the solvent under reduced pressure.

Self-Validation & QC:

  • TLC: Run a TLC (e.g., 20% EtOAc in Hexanes). The product will have a significantly higher Rf​ value than the starting material due to the loss of polarity associated with intramolecular hydrogen bonding between the newly formed OH and the ester carbonyl.

  • ¹H NMR (CDCl₃): The defining self-validation metric is the appearance of a sharp, highly deshielded singlet at approximately δ 11.5–12.0 ppm. This peak corresponds to the chelated phenolic proton. If this peak is absent, the demethylation occurred at the wrong position or failed.

Protocol B: Benzylation for [1,2]-Wittig Rearrangement Precursors

Objective: Protect the ortho-hydroxyl group as a benzyl ether to set up the migrating group for subsequent rearrangement[4].

Causality & Choice of Reagents: Benzyl bromide (BnBr) is used with anhydrous potassium carbonate (K₂CO₃) in acetone. Acetone is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion generated by K₂CO₃. The benzyl group is specifically chosen because it undergoes facile [1,2]-migration when treated with strong bases (like LDA) in later steps to form benzhydrol derivatives[3].

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 2-hydroxy-4,6-dimethoxybenzoate (1.0 eq) in anhydrous acetone (0.15 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise[4].

  • Reflux: Heat the mixture to reflux (approx. 56 °C) and stir for 24–48 hours.

  • Workup: Filter the reaction mixture to remove inorganic salts. Evaporate the filtrate, dissolve the resulting oil in chloroform or CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate[4].

Self-Validation & QC:

  • ¹H NMR (CDCl₃): The disappearance of the downfield phenolic proton (δ 11.5–12.0 ppm) confirms complete consumption of the starting material. The appearance of a new methylene singlet (approx. δ 5.1 ppm, 2H) and a multiplet in the aromatic region (δ 7.3–7.5 ppm, 5H) confirms successful benzylation.

Quantitative Data & Quality Control Metrics

To ensure reproducibility across different batches, the following table summarizes the expected quantitative parameters and analytical metrics for the synthesis and functionalization of methyl 2-hydroxy-4,6-dimethoxybenzoate.

Reaction StepReagents / ConditionsExpected YieldKey TLC Rf​ (20% EtOAc/Hex)Diagnostic ¹H NMR Marker (CDCl₃)
Regioselective Demethylation BCl₃ (1.1 eq), CH₂Cl₂, -78 °C to RT, 18 h85 – 95%~0.65 (UV active, dark spot)δ 11.8 ppm (s, 1H, chelated -OH)
Amidation (Downstream)Butylamine (excess), MeOH, Reflux, 24 h75 – 85%~0.40δ 6.5 ppm (br s, 1H, -NH)
O-Benzylation BnBr (1.2 eq), K₂CO₃, Acetone, Reflux, 48 h80 – 90%~0.55δ 5.1 ppm (s, 2H, -OCH₂Ph)

Troubleshooting & Optimization

  • Issue: Global Demethylation (Formation of 2,4-dihydroxy or 2,4,6-trihydroxy species).

    • Causality: Use of excess Lewis acid, overly extended reaction times, or accidental use of BBr₃ instead of BCl₃.

    • Solution: Strictly control the stoichiometry of BCl₃ to 1.1 equivalents and quench the reaction promptly after TLC indicates consumption of the starting material.

  • Issue: Incomplete Benzylation.

    • Causality: The intramolecular hydrogen bond between the ortho-OH and the ester carbonyl significantly reduces the nucleophilicity of the hydroxyl group.

    • Solution: Ensure K₂CO₃ is freshly oven-dried and finely powdered to maximize surface area. If the reaction stalls, adding a catalytic amount of potassium iodide (KI) can accelerate the process via in situ formation of the more reactive benzyl iodide (Finkelstein reaction).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable compound. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yields and product purity.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate and offers targeted solutions.

Issue 1: Low Overall Yield in Multi-step Synthesis

Question: I am synthesizing Methyl 2-hydroxy-4,6-dimethoxybenzoate starting from phloroglucinol, but my overall yield is consistently low. What are the most critical steps to optimize?

Answer: A low overall yield in a multi-step synthesis often points to inefficiencies in one or more key transformations. The synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate from phloroglucinol typically involves formylation, selective methylation, and esterification. Let's break down the potential pitfalls in each stage.

Step 1: Formylation of Phloroglucinol

The initial formylation of the highly activated phloroglucinol ring is a crucial step. Common methods include the Vilsmeier-Haack and Gattermann reactions.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group. While effective for many electron-rich arenes, di-formylation can be a significant side reaction with phloroglucinol, leading to the formation of 2,4,6-trihydroxyisophthalaldehyde.[1][2] To favor mono-formylation, careful control of stoichiometry and reaction temperature is essential.

  • Gattermann Reaction: This reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[3] A safer modification uses zinc cyanide (Zn(CN)₂) in situ to generate HCN.[3] However, the Gattermann-Koch variant, which uses carbon monoxide, is not suitable for phenol and phenol ether substrates.[3]

Optimization Strategies:

  • Reagent Purity: Ensure all reagents, especially DMF and POCl₃ for the Vilsmeier-Haack reaction, are of high purity and anhydrous.

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of the formylating agent to minimize side reactions.[2]

  • Stoichiometry: Use a precise 1:1 molar ratio of phloroglucinol to the formylating agent to reduce the likelihood of di-formylation.

Step 2: Selective Methylation

Once 2,4,6-trihydroxybenzaldehyde is obtained, the next critical step is the selective methylation of the hydroxyl groups at the 4- and 6-positions.

  • Challenge: The hydroxyl groups have different reactivities, and achieving selective methylation can be challenging. Over-methylation to form 2,4,6-trimethoxybenzaldehyde or methylation at the 2-position can occur.

  • Common Reagents: Dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) are commonly used.

Optimization Strategies:

  • Choice of Base: A milder base, such as potassium bicarbonate, may offer better selectivity than stronger bases.

  • Protecting Groups: For greater control, consider protecting the more reactive hydroxyl groups before methylation. For instance, alkylsilyl protection can be employed.[4]

Step 3: Esterification

The final step is the esterification of the carboxylic acid precursor (2-hydroxy-4,6-dimethoxybenzoic acid) to the desired methyl ester.

  • Fischer Esterification: This is a common method involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[4] While generally effective, prolonged reaction times or harsh conditions can lead to demethylation.[4]

  • Alternative Methods: For sensitive substrates, milder esterification methods can be employed. One such method involves reacting the carboxylic acid with an alkyl halide or dialkyl sulfate in a dry medium like acetone with a neutral substance like sodium bicarbonate.[5]

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_reagents Reagents cluster_procedure Procedure Acid 2-hydroxy-4,6- dimethoxybenzoic acid Mix Mix Reagents Acid->Mix Methanol Methanol Methanol->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Reflux Reflux Mix->Reflux Monitor Monitor (TLC) Reflux->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Product Purify->Product Methyl 2-hydroxy-4,6- dimethoxybenzoate

Caption: Workflow for Fischer Esterification.

Issue 2: Formation of Impurities During Synthesis

Question: I am observing significant impurity peaks in my NMR and LC-MS analysis of the final product. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions in your chosen synthetic route is key to minimizing them.

Potential Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
2,4,6-Trihydroxyisophthalaldehyde Di-formylation of phloroglucinolUse 1:1 stoichiometry of formylating agent to phloroglucinol; maintain low reaction temperature.[1][2]
Isomeric Methylated Products Non-selective methylationUse milder base; consider protecting groups for hydroxyls.[4]
Over-methylated Product (2,4,6-trimethoxybenzoate) Harsh methylation conditionsUse stoichiometric amount of methylating agent; monitor reaction closely by TLC.
Unreacted Starting Material Incomplete reactionEnsure sufficient reaction time and temperature; check reagent purity.
Polymeric Byproducts Side reactions of activated phenolsMaintain controlled reaction conditions; use appropriate purification techniques.[6]

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[7] A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can yield highly pure crystalline material.[7]

Issue 3: Difficulty in Achieving Complete Esterification

Question: My esterification reaction seems to stall, leaving a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?

Answer: Incomplete esterification, particularly in Fischer esterification, is often due to the reversible nature of the reaction.

Strategies to Improve Esterification Yield:

  • Le Chatelier's Principle: To shift the equilibrium towards the product side, you can either use a large excess of the alcohol (methanol) or remove the water formed during the reaction.

  • Azeotropic Removal of Water: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can effectively remove water and drive the reaction to completion.[8]

  • Alternative Esterification Reagents: If Fischer esterification remains problematic, consider alternative methods:

    • DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can facilitate esterification under mild conditions.[9]

    • Alkyl Halides with a Mild Base: Reacting the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate in a solvent like acetone can be effective.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate?

A1: While several routes exist, a common and logical starting point is phloroglucinol (1,3,5-trihydroxybenzene). Its highly activated aromatic ring makes it susceptible to electrophilic aromatic substitution reactions like formylation.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl sulfate (DMS) and Methyl Iodide (MeI): These are potent alkylating agents and are toxic and carcinogenic. Use with extreme caution in a well-ventilated fume hood and wear appropriate gloves.

  • Strong Acids (H₂SO₄, HCl): Corrosive. Handle with care and appropriate PPE.

Q3: How can I monitor the progress of my reactions?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can determine when the reaction is complete. A common mobile phase for these compounds is a mixture of hexane and ethyl acetate.[7]

Q4: What is the role of the hydroxyl group at the 2-position in the final product?

A4: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent ester carbonyl group. This interaction can influence the compound's physical properties, such as its melting point and solubility, as well as its chemical reactivity.

Q5: Can I use a different alcohol for the esterification step?

A5: Yes, the esterification can be performed with other alcohols (e.g., ethanol, propanol) to synthesize the corresponding alkyl 2-hydroxy-4,6-dimethoxybenzoates. The reaction conditions may need to be adjusted based on the boiling point and reactivity of the chosen alcohol.

III. Synthesis Pathway Overview

Caption: General synthetic pathway to Methyl 2-hydroxy-4,6-dimethoxybenzoate.

References

  • Bernard, G., et al. (2003). Synthesis of chloroatranol 4 and atranol 5. ResearchGate. Retrieved from [Link]

  • Gimbert, Y., et al. (2018). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. MDPI. Retrieved from [Link]

  • Fuchs, M., et al. (2021). Biocatalytic Regioselective C‐Formylation of Resorcinol Derivatives. ChemBioChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2003). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development. Retrieved from [Link]

  • Shah, L. G., & Shah, N. M. (1949). A modified method for esterification of some polyhydroxy aromatic acids. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Sotorríos, L. (2022). New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Durham University. Retrieved from [Link]

  • Wilde, E., et al. (2019). Formylation of Phenols using Formamidine Acetate. The Royal Society of Chemistry. Retrieved from [Link]

  • Sadler, J., et al. (2024). Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Atranol and chloroatranol from atranorin and chloroatranorin during oak moss processing. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties. Retrieved from [Link]

  • European Patent Office. (2007). PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019028600A1 - Process for production of carboxylated phenol derivatives.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Wallis, I. R., & Foley, W. J. (2005). The extraction and analysis of formylated phloroglucinol compounds found in eucalypts. Protocols Online. Retrieved from [Link]

  • Singh, L., et al. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • Wang, Y., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]

  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]

  • Kumar, A., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega. Retrieved from [Link]

  • Wang, Y., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • Patil, P. N., et al. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • Google Patents. (n.d.). CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone.
  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Al-Harrasi, A., et al. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyphenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-hydroxy-4,6-dimethoxybenzoate

Welcome to the technical support guide for Methyl 2-hydroxy-4,6-dimethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-hydroxy-4,6-dimethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable aromatic ester. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding the Origin of Impurities

Effective purification begins with understanding the potential impurities. Methyl 2-hydroxy-4,6-dimethoxybenzoate is typically synthesized via the Fisher esterification of its corresponding carboxylic acid, 2-hydroxy-4,6-dimethoxybenzoic acid, with methanol, using a strong acid catalyst like sulfuric acid.[1] This synthetic route, while straightforward, can introduce several classes of impurities that must be addressed.

Common Impurities Include:

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid, 2-hydroxy-4,6-dimethoxybenzoic acid. Its presence will render the crude product acidic and alter its polarity profile.

  • Acid Catalyst: Residual sulfuric acid or other acid catalysts used in the esterification process.

  • Hydrolysis Products: The ester can hydrolyze back to the parent carboxylic acid and methanol if exposed to water, especially under acidic or basic conditions during workup.[1]

  • Side-Reaction Products: Depending on the synthesis of the initial carboxylic acid, isomeric byproducts with different methylation patterns could be present.

  • Residual Solvents: Solvents used during the reaction or extraction phases.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary physical properties I should know for purification? A1: Understanding the physical properties is crucial for designing a purification strategy. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅[1]
Molecular Weight 212.20 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point Approx. 70–75 °C[1]
Solubility Soluble in organic solvents (ethanol, acetone); limited in water[1]

Q2: My crude product has a low pH when dissolved in a solvent/water mixture. What is the likely cause? A2: This is almost certainly due to the presence of acidic impurities. The two main culprits are unreacted 2-hydroxy-4,6-dimethoxybenzoic acid and the residual acid catalyst (e.g., H₂SO₄) from the esterification reaction. A preliminary workup step involving a wash with a mild base, such as aqueous sodium bicarbonate solution, is highly effective at removing these acidic components.[2]

Q3: Which purification technique is better for my sample: column chromatography or recrystallization? A3: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is an excellent technique for removing small amounts of impurities from a large batch of a crystalline solid.[2] It is efficient and scalable if a suitable solvent is found. It is the preferred method if your crude product is already of relatively high purity.

  • Column Chromatography is unparalleled for separating mixtures with multiple components or when impurities have polarities very similar to the product.[3] It offers high resolution and is ideal for achieving the highest possible purity, especially on a small to medium scale.

Q4: How can I effectively monitor the progress of my purification? A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] It allows for rapid analysis of fractions from column chromatography or checking the purity of recrystallized material. For phenolic esters, a common mobile phase for TLC is a mixture of hexane and ethyl acetate. Spots can be visualized under UV light (254 nm).[3] Final purity should be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS).

Section 3: Visualization Workflows

General Purification Strategy

The following diagram outlines a decision-making workflow for purifying crude Methyl 2-hydroxy-4,6-dimethoxybenzoate.

start Crude Product wash Aqueous Bicarbonate Wash (Remove Acidic Impurities) start->wash extract Extract with Organic Solvent (e.g., Ethyl Acetate) wash->extract dry Dry & Evaporate extract->dry purity_check Assess Purity (TLC, ¹H NMR) dry->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity / Multiple Spots purity_check->low_purity No recrystallize Recrystallization high_purity->recrystallize column Column Chromatography low_purity->column final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for purification strategy.

Section 4: Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful but nuanced technique. Below are solutions to common issues encountered when purifying Methyl 2-hydroxy-4,6-dimethoxybenzoate on a silica gel column.

Q: My compound runs with the solvent front on the TLC plate (Rf ≈ 1), even in 10% ethyl acetate/hexane. What should I do? A: This indicates the eluent is far too polar. Your compound is spending all its time in the mobile phase.

  • Causality: The high polarity of the eluent outcompetes the silica gel for interaction with your molecule.

  • Solution: Drastically decrease the eluent polarity. Start with a much higher proportion of the non-polar solvent, such as 2-5% ethyl acetate in hexane. A less polar solvent system, like dichloromethane/hexane, could also be explored.[3]

Q: All my spots are stuck at the baseline of the TLC plate (Rf ≈ 0). How can I get them to move? A: This is the opposite problem: the eluent is not polar enough to move the compounds off the stationary phase.

  • Causality: The polar silica gel is adsorbing your compound so strongly that the non-polar mobile phase cannot displace it.

  • Solution: You must increase the polarity of the mobile phase. Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture (e.g., move from 10% to 20%, 30%, etc.) until you achieve a product Rf value between 0.25 and 0.4, which is ideal for column separation.[3]

Q: The separation between my desired product and an impurity is very poor (spots are too close on TLC). How can I improve the resolution? A: Poor resolution is a common challenge that can be addressed systematically.

  • Causality: The chosen solvent system does not sufficiently differentiate between the polarities of the two compounds.

  • Solution 1 (Optimize Solvent System): Fine-tune the solvent ratio. Small changes can have a large impact. If that fails, try a different solvent system. For example, substituting ethyl acetate with acetone or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter selectivity and improve separation.

  • Solution 2 (Column Parameters): Use a longer column or a stationary phase with a smaller particle size (finer silica gel) to increase the number of theoretical plates and enhance separation efficiency.[4]

Troubleshooting Eluent Polarity

cluster_0 TLC Plate Analysis cluster_1 Action Required rf_high Rf ≈ 1.0 (At Solvent Front) decrease_polarity Decrease Eluent Polarity (More Hexane) rf_high->decrease_polarity rf_ok Rf ≈ 0.3 (Good Separation) proceed Proceed with Column rf_ok->proceed rf_low Rf ≈ 0.0 (At Baseline) increase_polarity Increase Eluent Polarity (More Ethyl Acetate) rf_low->increase_polarity

Caption: Logic for adjusting eluent polarity based on TLC.

Section 5: Troubleshooting Guide: Recrystallization

Q: My compound has "oiled out" of the hot solution instead of forming crystals upon cooling. What went wrong? A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the solute (here, ~70-75 °C) or if the solution is supersaturated and cooled too quickly.[3]

  • Solution 1 (Slow Cooling): Re-heat the solution until everything dissolves again. Allow it to cool very slowly to room temperature before moving it to an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[3]

  • Solution 2 (Solvent Choice): Select a solvent or solvent system with a lower boiling point. For example, if you are using toluene, consider switching to a mixture like ethanol/water or isopropanol.

  • Solution 3 (Add More Solvent): The concentration may be too high. Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, then attempt to cool slowly again.

Q: No crystals are forming even after the solution has cooled completely. How can I induce crystallization? A: Failure to crystallize usually means the solution is not sufficiently supersaturated or lacks a nucleation point.

  • Causality: The energy barrier for crystal nucleation has not been overcome.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

  • Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny speck to the cold solution. This "seed crystal" acts as a template for further crystal growth.

  • Solution 3 (Increase Concentration): The solution may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator, then attempt to cool again.

Section 6: Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal eluent system should first be determined by TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size for your sample amount (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude Methyl 2-hydroxy-4,6-dimethoxybenzoate in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, starting with the low-polarity mobile phase determined by your initial TLC analysis.[5]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[5]

  • Fraction Collection and Analysis:

    • Collect fractions in an array of test tubes.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.[5]

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

    • Good starting points for this compound could be methanol, ethanol, isopropanol, or a solvent pair like ethyl acetate/hexane or acetone/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) and swirling until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation and contamination.

    • Once at room temperature, cool the flask further in an ice-water bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Section 7: References

  • EvitaChem. (n.d.). Methyl 2-hydroxy-4,6-dimethoxybenzoate. Retrieved from EvitaChem product page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXD2ru6VPRN_-1NW6AwEbxSIttAlP3RA8M5ZJrpeDxAN8bYFwDqSxc3bAHjMXgStBMOyBaRFEs7l_OYVSVlvtqgMXCZoVVXK3UHEWysJ8X00SUEp9tCU9nDJpG9oVcYdXp7yAxA-5jT4=]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDSqKqrnRZsL67t5GjSWOT9O5FJBcBAozudu1XFvMYHdLo_c8hAWH8qSGK9B25WJaNoIinGk0XjzPOhsWBVETjnn_hitF3cjHm_95u9a8gzuVpZs-MWXRd7c1KLvYegMCm2oeiPwPEZgn1U1wG-tH_xVqQ_B9WhUyUsVagmtMba325Js_0g9ms6ya3J94=]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpMHQfJkqA-socr1ZfNGk05AjY4d3MjgBZT9FfNcR6EsrqJKZnb39v5tWohsDaJv1wdjbAOCE03i-Rxzyx34XF0205jmdRrnlPEBy9A9ucxqAfM7ONLkzUoLDm_lYtw7OmUO8G_QTh-KNOuM8VGtUj86DNcIlDi-21i6AbJ3TNQ-JRdW_9EmJ_4TfhRfrLGcYQEM8MVvdS9hiZrvfCCuF0vo4=]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgFA2PajZqHSCn9keTrS59NwDUYhiqPlh2ewnU8QZgo1YKuPr0Mo0PaKEMxLtGn2I0Dgnkz5QYpgA4tRKkZSqO29u3i-ojlGK1LYwU6ywTC2PBboLoNwxN3FfUDD_7ae5dJMsIg_p08N9AaserGl1E_jefu0Sa31KZ6AA=]

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErLPAbk-O8kUstjtGzSaWnx4vMtjq-ucIhdP7svYFeDM3_l86S0aVfNqNaj6zntgst8Sd2LfFw73Zs9oA2G9Qeh5mkjELQxB3BQlc1rz0ufD0wl46aX7W6h6VEeuIqB5KppjaMjUPBnE6eJVLhJSzoBpb5tqzjIOgismS898C7f0pm0_CZ2EZcMH4aCniEZfJU14NXzMtL1FZCIP6E2EapUDouhGgOChT6i5ET_YTidn5F]

  • Knauer. (n.d.). Liquid chromatography. Retrieved from Knauer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb-IPGdFL6tg-98n0pPcojriQWiSMLUlJ5sgLGZGwP_k_mbqo8BxD2LFqJOedp7E1B2tMOtygFzjHr6yRrtG8IrDNzb0rs56j_Fcc1xv__xlkErFc-EdTW8NxiCimHEV9x5y9DsvVnYBvknqtNZwaUCiwrvX8lv2VWnPwCqnFtmw==]

Sources

Troubleshooting

Technical Support Center: Synthesis & Purification of Methyl 2-hydroxy-4,6-dimethoxybenzoate

Welcome to the technical support guide for the synthesis and purification of Methyl 2-hydroxy-4,6-dimethoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 2-hydroxy-4,6-dimethoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate with high purity. We will explore the common impurities generated during synthesis and provide robust, field-tested protocols to troubleshoot and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the foundational questions regarding the synthesis and potential contaminants. A clear understanding of what impurities to expect is the first step toward an effective purification strategy.

Q1: What are the most common impurities I can expect in my crude Methyl 2-hydroxy-4,6-dimethoxybenzoate?

The impurity profile is intrinsically linked to the synthetic route. The most common method is the Fischer esterification of 2-hydroxy-4,6-dimethoxybenzoic acid with methanol, typically using an acid catalyst like sulfuric acid.[1]

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureOriginKey Differentiating Property
2-hydroxy-4,6-dimethoxybenzoic acid Carboxylic AcidUnreacted starting materialAcidic . Significantly more polar than the ester product.
Hydrolysis Product Same as starting materialHydrolysis of the ester during workup or storage[1]Acidic . Identical to the starting material.
Demethylation Byproducts e.g., Methyl 2,4-dihydroxy-6-methoxybenzoateHarsh acidic conditions or excessive heat during esterification[1]Increased polarity due to additional hydroxyl groups.
Polymeric/Resinous Materials Complex mixtureSide reactions, particularly if using strong Lewis acids or high temperatures[2][3]Often dark-colored, tar-like, and poorly soluble.
Residual Acid Catalyst e.g., H₂SO₄Incomplete neutralization during workupHighly acidic and water-soluble.

Q2: How can I quickly assess the purity of my crude product and identify the main contaminants?

Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a rapid, qualitative snapshot of your crude mixture, allowing you to visualize the number of components and their relative polarities.

  • Recommended TLC System: A mobile phase of Hexane:Ethyl Acetate (e.g., starting at a 7:3 ratio) on a silica gel plate is highly effective.[4]

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.[4]

  • Interpretation:

    • Product Spot: Your desired product, Methyl 2-hydroxy-4,6-dimethoxybenzoate, will have a specific Rf value.

    • Starting Material Spot: The unreacted carboxylic acid will appear as a more polar spot (lower Rf value) and may show "tailing."

    • Baseline Impurities: Highly polar impurities or polymeric materials will remain at the baseline.

    • Less Polar Impurities: Any non-polar byproducts will have a higher Rf value, running closer to the solvent front.

Q3: My reaction mixture is a dark brown or black color after the reaction. What does this signify and is the product salvageable?

A dark, tarry appearance often indicates the formation of polymeric byproducts.[3] This can be caused by:

  • Excessively High Temperatures: Heating the reaction too aggressively can promote decomposition and polymerization.

  • Concentrated Acid: Using too much or overly concentrated acid catalyst can lead to side reactions and charring.

  • Substrate Sensitivity: Phloroglucinol derivatives can be sensitive and prone to forming resin-like materials under harsh conditions.[2]

Is it salvageable? Yes, in most cases. The desired product can typically be separated from these polymeric materials, which are often insoluble in common organic solvents or are highly polar and will adhere strongly to silica gel during chromatography.

Section 2: Troubleshooting Guides & Purification Protocols

This section provides step-by-step solutions to common purification challenges.

Scenario 1: Significant Amount of Unreacted Starting Acid Detected by TLC

This is the most frequent issue, resulting from an incomplete esterification reaction. The presence of the acidic starting material can interfere with subsequent steps and complicate purification.

Scientist's Note: The key to removing the acidic starting material is to exploit the difference in acidity between its carboxylic acid group and the product's phenolic hydroxyl group. A weak base will selectively deprotonate the more acidic carboxylic acid, rendering it water-soluble.

Protocol 1: Selective Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not the phenol (pKa ~8-10), selectively pulling the deprotonated starting material into the aqueous layer.

    • Caution: Add the NaHCO₃ solution slowly, especially initially, and vent the funnel frequently to release CO₂ gas that evolves during the acid-base reaction.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer. Repeat the wash 1-2 more times.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic impurities.

  • Validation: Run a new TLC of the washed product against the original crude material and the starting acid to confirm the successful removal of the impurity.

Diagram 1: Workflow for Acidic Impurity Removal

G Crude Crude Product in Ethyl Acetate Funnel Separatory Funnel: Add sat. NaHCO₃(aq) Crude->Funnel 1. Dissolve Aqueous Aqueous Layer (Sodium Carboxylate Salt) Funnel->Aqueous 2. Extract & Separate Organic Organic Layer (Product + Neutral Impurities) Funnel->Organic Waste Aqueous Waste Aqueous->Waste Dry Dry (Na₂SO₄), Filter, Evaporate Organic->Dry 3. Workup Pure Purified Product Dry->Pure 4. Isolate

Caption: Liquid-liquid extraction workflow for removing acidic starting material.

Scenario 2: Multiple Spots on TLC with Poor Separation

If the aqueous wash is insufficient and multiple, closely-spaced spots remain on the TLC plate, this indicates the presence of byproducts with polarities similar to your product (e.g., demethylated isomers). In this case, column chromatography is the most effective purification method.[4]

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Optimization: First, find a solvent system that provides good separation (ΔRf > 0.2) between your product and the major impurities. Test various ratios of Hexane:Ethyl Acetate. A good target Rf for your product is ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 95:5 Hexane:Ethyl Acetate) and pack a glass column. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like DCM or the eluent mixture) to ensure it is fully dissolved. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method often results in better separation than loading a liquid sample.

  • Elution: Begin eluting the column with a low-polarity mobile phase and gradually increase the polarity (gradient elution). This will elute less polar impurities first, followed by your product, and finally the more polar impurities.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Table 2: Suggested Gradient for Column Chromatography

StepSolvent System (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
195:52-3Elute very non-polar impurities.
290:103-5Continue eluting non-polar impurities.
385:15 -> 70:30 (Gradient)5-10Elute the target product.
450:502-3"Flush" the column of highly polar impurities.
Scenario 3: Product is a Persistent Oil or Fails to Crystallize

The presence of even small amounts of impurities can disrupt the crystal lattice, causing the product to remain an oil or "oil out" during crystallization attempts. Recrystallization is a powerful technique for final polishing to obtain a highly pure, crystalline solid.[5]

Scientist's Note: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents (see Table 3). Place a small amount of product in a test tube, add a small volume of solvent, and observe solubility at room temperature and after gentle heating.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product. Always add the solvent in portions to avoid using too much.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 3: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityComments
Methanol 65PolarGood starting point. May need a co-solvent.
Ethanol 78PolarSimilar to methanol, slightly less volatile.
Isopropanol 82PolarOften a good choice for phenolic compounds.
Toluene 111Non-polarCan be used as a co-solvent with a polar solvent.
Hexane/Ethyl Acetate VariableCo-solvent systemDissolve in hot Ethyl Acetate, add hot Hexane until cloudy, then clarify with a drop of Ethyl Acetate.

Diagram 2: Purification Strategy Decision Tree

G Start Crude Product Analysis (TLC) Acid Main Impurity is Starting Acid? Start->Acid Complex Multiple/Close Spots or Tarry Mixture? Acid->Complex No Wash Perform Protocol 1: Aqueous Wash Acid->Wash Yes Oily Product is an Oil after initial cleanup? Complex->Oily No Column Perform Protocol 2: Column Chromatography Complex->Column Yes Recrystal Perform Protocol 3: Recrystallization Oily->Recrystal Yes End Pure Crystalline Product Oily->End No (Product is solid) Wash->Oily Column->Oily Recrystal->End

Caption: Decision tree for selecting the appropriate purification protocol.

References

  • Google Patents. (1977). US4053517A - Method of acylation of phloroglucinol.
  • Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity with Methyl 2-hydroxy-4,6-dimethoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges when working with highly oxygenated aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges when working with highly oxygenated aromatic systems. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a privileged phloroglucinol-derived scaffold widely used in the synthesis of phthalide natural products and anticancer agents. However, its electron-rich nature and multiple reactive sites demand precise control over electronic and steric environments.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high regioselectivity in your workflows.

FAQ 1: Regioselective Scaffold Synthesis (Demethylation)

Q: How can I achieve high regioselectivity when synthesizing methyl 2-hydroxy-4,6-dimethoxybenzoate from its trimethoxy precursor without causing over-demethylation?

A: The most reliable method is utilizing a Lewis acid-directed cleavage via Boron Trichloride (BCl₃) 1. The causality behind this regioselectivity is governed by neighboring group participation. The ester carbonyl oxygen acts as a Lewis base, coordinating with the electron-deficient boron atom. This coordination spatially restricts the BCl₃ to the ortho-position (C2), facilitating the formation of a stable six-membered cyclic intermediate. Subsequent nucleophilic attack by the chloride ion selectively cleaves the C2-methoxy group 1. The C4 and C6 methoxy groups remain intact because they lack this proximity-driven activation.

BCl3_Mechanism A Methyl 2,4,6-trimethoxybenzoate (Starting Material) B Lewis Acid Coordination (BCl3 to Ester Carbonyl) A->B BCl3, -78°C C Cyclic Intermediate (B-O-C chelation at C2) B->C Proximity Effect D SN2 Cleavage (-CH3Cl) C->D Warming to RT E Methyl 2-hydroxy-4,6- dimethoxybenzoate D->E Aqueous Workup

Mechanistic pathway of regioselective BCl3-mediated ortho-demethylation.

Validated Protocol: BCl₃-Mediated Regioselective Demethylation

  • Preparation: Dissolve methyl 2,4,6-trimethoxybenzoate (1.0 eq, e.g., 17.06 mmol) in anhydrous CH₂Cl₂ (75 mL) under an inert N₂ atmosphere 1.

  • Cryogenic Cooling: Cool the reaction vessel to −78 °C using a dry ice/acetone bath. Self-Validation Check: Ensure the internal temperature stabilizes at −78 °C before proceeding; premature addition causes non-selective cleavage at C4/C6.

  • Lewis Acid Addition: Add BCl₃ (1.0 M in hexanes or CH₂Cl₂, 1.1 eq) dropwise. Self-Validation Check: Look for the formation of a cloudy precipitate, which visually confirms the Lewis acid-base complex is forming1.

  • Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 18–24 hours [[1]]().

  • Quenching & Workup: Quench carefully with dilute HCl (e.g., 45 mL). Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo 1.

FAQ 2: Alternative Synthesis via Carbonylation

Q: Fischer esterification of 2-hydroxy-4,6-dimethoxybenzoic acid often yields demethylated byproducts. Is there a more regioselective alternative?

A: Yes. While Fischer esterification using H₂SO₄ or p-TsOH in refluxing methanol is standard, temperatures above 80 °C risk unwanted demethylation due to the harsh acidic environment 2. A highly regioselective alternative is the transition-metal-catalyzed carbonylation of halogenated precursors. Using a palladium catalyst (e.g., Pd(OAc)₂) with 3,5-dibromo-2-hydroxy-4,6-dimethoxybenzene under CO pressure in methanol directs the esterification exclusively to the halogenated sites, bypassing the acidic conditions that threaten the methoxy groups 2.

Quantitative Data: Catalytic Esterification Performance Comparison

Catalyst SystemTemperature (°C)Yield (%)Demethylation Byproduct (%)Regioselectivity Profile
H₂SO₄ (3 mol%) 6578< 5Moderate; risks C4/C6 cleavage if >80°C
p-TsOH (5 mol%) 65 - 8070 - 85VariableModerate; sensitive to extended reflux
Pd(OAc)₂ / CO (20 atm) 6090 - 92< 1Excellent; directed strictly by halogenation sites

(Data adapted from EvitaChem technical specifications [[2]]())

FAQ 3: Downstream Functionalization - Controlling O- vs. C-Alkylation

Q: When attempting to protect or alkylate the C2-hydroxyl group, I observe significant side products. How do I improve O-alkylation regioselectivity?

A: Methyl 2-hydroxy-4,6-dimethoxybenzoate is a highly activated aromatic system. The electron-donating methoxy groups at C4 and C6 strongly push electron density into the ring, making the C3 and C5 carbons highly nucleophilic (soft nucleophiles). Meanwhile, the phenoxide oxygen acts as a hard nucleophile. To force regioselective O-alkylation over C-alkylation, you must adhere strictly to Hard-Soft Acid-Base (HSAB) principles:

  • Base Selection: Use a mild base like K₂CO₃ rather than strong bases like NaH. Strong bases generate a "naked" phenoxide that increases electron density on the aromatic ring, promoting unwanted C-alkylation.

  • Solvent Selection: Use polar aprotic solvents (e.g., Acetone, DMF) which solvate the cation (K⁺) and leave the hard oxygen nucleophile exposed for reaction with hard electrophiles (e.g., alkyl halides) 2.

Alkylation_Troubleshooting Start Alkylation of Methyl 2-hydroxy- 4,6-dimethoxybenzoate Decision Select Base & Solvent Start->Decision Path1 Mild Base (K2CO3) Polar Aprotic (Acetone) Decision->Path1 Hard Nucleophile Favored Path2 Strong Base (NaH) Protic/Mixed Solvents Decision->Path2 Soft Nucleophile Activation Result1 O-Alkylation (Desired) Regioselective Ether Formation Path1->Result1 Result2 C-Alkylation / Degradation (Side Reactions at C3/C5) Path2->Result2

Decision tree for controlling O- vs C-alkylation regioselectivity in electron-rich phenoxides.

FAQ 4: Application in Complex Rearrangements

Q: I am using this scaffold for a [1,2]-Wittig rearrangement to synthesize phthalide natural products, but the rearrangement fails or yields are exceptionally low. What is the root cause?

A: Regioselectivity and overall success in the [1,2]-Wittig rearrangement of these derivatives (e.g., converting to N-butyl-2-benzyloxybenzamides) are highly dependent on steric hindrance [[1]](). The presence of the 6-methoxy group creates a sterically demanding peri-environment. If your target involves further 2,6-disubstitution (such as in the synthesis of isopestacin or cryphonectric acid), the combined steric bulk can completely inhibit the rearrangement or the preceding alkylation steps 3.

Troubleshooting Action: If the rearrangement fails, verify the steric map of your intermediate. You may need to temporarily alter your protecting group strategy (e.g., using a smaller protecting group like a MOM ether instead of a bulky benzyl group) or modify the amide substituent to relieve peri-strain during the transition state 3.

References
  • Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - MDPI (Molecules).
  • Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161) - EvitaChem Technical Data.
  • (PDF) Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - ResearchGate.

Sources

Troubleshooting

"Methyl 2-hydroxy-4,6-dimethoxybenzoate" scaling up synthesis

Welcome to the Process Chemistry Technical Support Center . This portal is designed specifically for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 2-hydroxy-4,6-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed specifically for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate . Below, you will find strategic route evaluations, self-validating protocols, and diagnostic troubleshooting guides to ensure high-yield, reproducible manufacturing.

Strategic Overview: Route Selection for Scale-Up

When scaling up the synthesis of methyl 2-hydroxy-4,6-dimethoxybenzoate, process chemists must evaluate the causality behind route selection. The two primary routes are:

  • Fischer Esterification: Direct esterification of 2-hydroxy-4,6-dimethoxybenzoic acid with methanol using an acid catalyst (e.g., H₂SO₄)[1].

  • Regioselective Demethylation: Mono-demethylation of methyl 2,4,6-trimethoxybenzoate using boron trichloride (BCl₃)[2].

Causality for Scale-Up Selection: While Fischer esterification is cost-effective at the bench scale, it relies on an equilibrium-driven process requiring harsh reflux conditions. At scale, this can lead to thermal degradation or unwanted demethylation of the labile methoxy groups[1]. Conversely, the BCl₃-mediated regioselective demethylation is kinetically driven and offers superior purity and yield profiles, making it the preferred, highly controlled route for pharmaceutical intermediates[2].

Table 1: Quantitative Comparison of Synthetic Routes for Scale-Up

ParameterFischer EsterificationBCl₃ Regioselective Demethylation
Typical Yield 60–75%80–90%
Regioselectivity Moderate (side reactions at >80°C)Excellent (exclusive to C2 position)
Reaction Temperature 65°C (Reflux)-78°C to Room Temperature
Primary Impurity Unreacted free acidDi-hydroxy derivatives (over-reaction)
Scalability Rating Moderate (equilibrium limited)High (kinetically driven)

Standard Operating Procedure (SOP): BCl₃-Mediated Demethylation

ReactionPathway SM Methyl 2,4,6-trimethoxybenzoate (Starting Material) Reagent BCl3 in CH2Cl2 Addition at -78°C SM->Reagent N2 Atmosphere Intermediate Boron-Oxygen Chelate (Regioselective at C2) Reagent->Intermediate Exothermic Coordination Quench Aqueous HCl Quench (Hydrolysis) Intermediate->Quench RT Stirring Product Methyl 2-hydroxy-4,6-dimethoxybenzoate (Target Product) Quench->Product Phase Separation

Regioselective demethylation pathway using BCl3.

Mechanistic Causality: The exceptional regioselectivity of this reaction is driven by the chelation effect. The Lewis acidic BCl₃ coordinates simultaneously with the ester carbonyl oxygen and the adjacent C2 methoxy oxygen, forming a highly stable six-membered transition state. This specifically activates the C2 ether bond for nucleophilic attack by the chloride ion, leaving the C4 and C6 methoxy groups strictly intact.

Self-Validating Protocol (100g Scale):

  • System Preparation: Purge a 2L jacketed reactor with N₂. Charge the reactor with methyl 2,4,6-trimethoxybenzoate (100 g, 0.44 mol) and anhydrous CH₂Cl₂ (1.5 L)[2].

    • Self-Validation Check: Perform a Karl Fischer (KF) titration on the solution. Moisture must be < 50 ppm to prevent premature BCl₃ hydrolysis.

  • Cryogenic Cooling: Circulate cooling fluid to bring the internal reactor temperature (T_int) to -78 °C.

  • Reagent Addition: Dropwise add BCl₃ (1 M in CH₂Cl₂, 490 mL, 0.49 mol, 1.1 eq) over 2 hours[2].

    • Self-Validation Check: Monitor the internal temperature probe. The addition rate must be controlled so that T_int does not exceed -70 °C. A cloudy precipitate will form, visually confirming the successful formation of the boron-chelate complex[2].

  • Maturation: Remove cooling and allow the reaction to warm to room temperature (20–25 °C). Stir overnight (approx. 16 hours)[2].

    • Self-Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when residual starting material is < 1.0% AUC .

  • Quench & Workup: Cool the mixture to 0 °C. Slowly quench by adding dilute aqueous HCl (1 M, 800 mL), maintaining T_int < 10 °C[2].

  • Isolation: Separate the phases. Extract the aqueous layer with CH₂Cl₂ (2 × 300 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (500 mL) to remove acidic impurities, dry over MgSO₄, and concentrate under reduced pressure to afford the product[2].

Scale-Up Troubleshooting Matrix

TroubleShooting Issue Scale-Up Issue Detected Over Over-Demethylation (Di-hydroxy Impurity) Issue->Over Under Incomplete Conversion (Residual SM) Issue->Under Hydro Ester Hydrolysis (Free Acid Formation) Issue->Hydro SolOver Verify BCl3 Stoichiometry (1.1 eq) Check Cooling Capacity Over->SolOver SolUnder Check Solvent Moisture (KF < 50 ppm) Ensure Active BCl3 Under->SolUnder SolHydro Control Quench Temperature (<10°C) Minimize Aqueous Contact Time Hydro->SolHydro

Troubleshooting logic tree for scale-up synthesis anomalies.

Q: My HPLC trace shows a significant peak corresponding to methyl 2,4-dihydroxy-6-methoxybenzoate. How do I prevent this? A: This is a classic over-demethylation issue. It occurs when either the BCl₃ stoichiometry exceeds 1.1–1.15 equivalents or the internal temperature spikes during the reagent addition. Ensure your BCl₃ concentration is accurately titrated before use and strictly control the dosing rate to maintain cryogenic temperatures (-78 °C).

Q: The reaction stalled at 70% conversion, and adding more BCl₃ didn't help. What went wrong? A: Stalled reactions in this protocol are almost exclusively caused by moisture in the system. BCl₃ reacts violently with water to form boric acid and HCl, destroying the active reagent. If your CH₂Cl₂ was not strictly anhydrous (KF > 50 ppm) or your N₂ sweep was insufficient, the BCl₃ was likely quenched before it could coordinate with the substrate. Always validate solvent dryness prior to addition.

Q: During the workup, I isolated a large amount of 2-hydroxy-4,6-dimethoxybenzoic acid instead of the methyl ester. Why? A: Ester hydrolysis occurred during the quench phase. The intermediate boron complex is highly reactive. If the dilute HCl quench[2] is performed too rapidly, causing an exothermic spike (>15 °C), or if the biphasic mixture is left stirring for an extended period before phase separation, the ester will hydrolyze. Quench slowly at 0 °C and separate the phases immediately.

Frequently Asked Questions (FAQs)

Q: Can we substitute CH₂Cl₂ with a greener solvent for scale-up? A: While CH₂Cl₂ is the standard due to its excellent solubility profile and inertness to BCl₃[2], scaling up often requires evaluating greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or toluene. However, coordinating solvents like 2-MeTHF will competitively bind with BCl₃, drastically reducing the reaction rate and regioselectivity. Toluene can be used, but the solubility of the starting material at -78 °C must be carefully evaluated to prevent crystallization.

Q: Is it necessary to use a 1M BCl₃ solution, or can we sparge BCl₃ gas directly into the reactor? A: For pilot-scale operations (>1 kg), sparging BCl₃ gas is more atom-economical and avoids the massive volume of CH₂Cl₂ introduced by the 1M solution. However, sparging requires specialized mass flow controllers and extreme safety precautions due to the toxicity and corrosiveness of BCl₃ gas. The 1M solution is recommended for intermediate scale-up (up to 500g) due to ease of handling and precise stoichiometric control.

Q: How do we purify the final product if the purity is below the 98% specification? A: The product can be effectively purified by recrystallization. Dissolve the crude solid in a minimum volume of hot ethyl acetate, then slowly add hexanes or heptane until the solution becomes turbid. Allow it to cool slowly to room temperature to obtain high-purity crystalline methyl 2-hydroxy-4,6-dimethoxybenzoate.

References

  • MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Confirmation of Methyl 2-hydroxy-4,6-dimethoxybenzoate: A Comparative Analytical Guide

Introduction & The Analytical Challenge Polyfunctional aromatic systems, such as methyl 2-hydroxy-4,6-dimethoxybenzoate ( C10​H12​O5​ ), serve as critical building blocks in the synthesis of bioactive natural products, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Polyfunctional aromatic systems, such as methyl 2-hydroxy-4,6-dimethoxybenzoate ( C10​H12​O5​ ), serve as critical building blocks in the synthesis of bioactive natural products, phthalides, and pharmaceutical agents[1]. Synthesized typically via the esterification of 2-hydroxy-4,6-dimethoxybenzoic acid or through regioselective methylation strategies[2], confirming the exact substitution pattern of this compound is a routine yet critical hurdle in drug development.

The primary analytical challenge lies in distinguishing this target molecule from its closely related regioisomers, such as methyl 2-hydroxy-4,5-dimethoxybenzoate[3]. While High-Resolution Mass Spectrometry (HRMS) can easily confirm the molecular formula, it cannot definitively assign the spatial positions of the methoxy groups on the aromatic ring. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for differentiating these regioisomers through the analysis of aromatic substitution patterns and long-range heteronuclear coupling[4].

Comparative Analytical Modalities

To objectively confirm the structure of methyl 2-hydroxy-4,6-dimethoxybenzoate, researchers must evaluate the compound against alternative isomers using a multi-tiered analytical approach:

  • 1D NMR ( 1 H and 13 C): 1D proton NMR is the first line of defense in distinguishing structural isomers[5]. The diagnostic power lies in the aromatic region ( δ 6.0–8.0 ppm). In the 4,6-dimethoxy isomer, the two aromatic protons (H3 and H5) are meta to each other. Because they are highly shielded by the electron-donating hydroxyl and methoxy groups, they appear upfield ( δ 6.0–6.4 ppm) and exhibit a small meta-coupling constant ( J≈2.0−2.5 Hz). In contrast, the 4,5-dimethoxy isomer features two para protons (H3 and H6), which appear as two distinct singlets, with one shifted further downfield ( δ ~7.2 ppm) due to the lack of shielding from an adjacent oxygen atom[3].

  • 2D NMR (HMBC): While 1D NMR provides strong circumstantial evidence, Heteronuclear Multiple Bond Correlation (HMBC) provides absolute regiochemical proof. HMBC maps the 3JCH​ long-range couplings between the methoxy protons and the aromatic carbons. This definitively anchors the −OCH3​ groups to specific carbons on the ring, eliminating any ambiguity caused by accidental chemical shift overlap in 1D spectra.

  • X-Ray Crystallography: While providing absolute 3D structural confirmation, this method is often bypassed during routine intermediate screening due to the time-intensive nature of growing single crystals. NMR provides a much faster, solution-state alternative.

Quantitative Data Comparison

The following table summarizes the key spectral differences used to differentiate the target compound from its primary regioisomer.

Table 1: Comparative NMR Data for Dimethoxybenzoate Regioisomers

Spectral FeatureMethyl 2-hydroxy-4,6-dimethoxybenzoateMethyl 2-hydroxy-4,5-dimethoxybenzoateDiagnostic Value
Aromatic Protons ( 1 H) δ ~6.0–6.4 (2H, meta-coupled doublets, J ~2.5 Hz) δ ~6.4, 7.2 (2H, two para singlets)High (Multiplicity and shift strongly differentiate)
Phenolic -OH ( 1 H) δ ~11.5–12.0 (Intramolecular H-bond) δ ~10.5–11.0 (Intramolecular H-bond)Moderate (Shift varies slightly by concentration)
Methoxy Protons ( 1 H) δ ~3.8 (6H, overlapping or close singlets) δ ~3.8, 3.9 (6H, two distinct singlets)Low (Prone to solvent-dependent overlap)
HMBC Correlations (2D) −OCH3​ protons correlate to C4 and C6 −OCH3​ protons correlate to C4 and C5Absolute Confirmation

Self-Validating Experimental Protocol: Regiochemical Validation via NMR

To ensure scientific integrity and reproducibility, the following protocol outlines the exact methodology for acquiring and interpreting the structural data.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Causality: CDCl3​ is strictly chosen over protic solvents (like Methanol- d4​ ) to prevent rapid chemical exchange of the phenolic -OH proton. Preserving this proton is critical, as its extreme downfield shift ( δ ~11.5 ppm) is a direct consequence of intramolecular hydrogen bonding with the adjacent ester carbonyl, confirming the ortho relationship of these two groups.

Step 2: 1D 1 H NMR Acquisition & Validation

  • Action: Acquire a standard 1D proton spectrum (e.g., 400 MHz, 16 scans, 298 K).

  • Validation Check: Before interpreting the aromatic region, validate the spectrum by checking the solvent residual peak ( δ 7.26 ppm for CDCl3​ ). If the phenolic -OH peak is absent or severely broadened, it indicates moisture contamination in the solvent leading to H/D exchange. The system invalidates the sample; it must be re-prepared with fresh, anhydrous CDCl3​ stored over molecular sieves.

Step 3: 2D HMBC Acquisition

  • Action: Execute an HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: The 8 Hz optimization specifically targets 3J couplings across the oxygen atom. This allows the methoxy protons ( δ ~3.8 ppm) to show strong cross-peaks with the oxygen-bearing aromatic carbons (C4 and C6), directly mapping the regiochemistry of the molecule and ruling out the 4,5-dimethoxy configuration.

Structural Elucidation Workflow

G Start Unknown Isomer (C10H12O5) HRMS HRMS Analysis Confirm m/z 213.0758 [M+H]+ Start->HRMS NMR1D 1D 1H & 13C NMR Evaluate Aromatic Region HRMS->NMR1D Meta Meta-Coupling (J ~2.5 Hz) δ ~6.0-6.4 ppm NMR1D->Meta 2 protons (H3, H5) Para Para-Singlets δ ~6.4 & 7.2 ppm NMR1D->Para 2 protons (H3, H6) HMBC 2D HMBC NMR Map 3J C-H Correlations Meta->HMBC Para->HMBC Result1 Methyl 2-hydroxy- 4,6-dimethoxybenzoate HMBC->Result1 OMe to C4/C6 Result2 Methyl 2-hydroxy- 4,5-dimethoxybenzoate HMBC->Result2 OMe to C4/C5

Workflow for the regiochemical differentiation of dimethoxybenzoate isomers using NMR.

References

  • Buy Methyl 2-hydroxy-4,6-dimethoxybenzo
  • Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products ResearchG
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Oxford Instruments
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 Magritek
  • Supporting information for publication jo-2019-01604g (1H NMR spectrum of methyl 2-hydroxy-4,5-dimethoxybenzoate) Amazon S3 / Journal of Organic Chemistry

Sources

Comparative

A Comparative Spectroscopic Guide to Methyl 2-hydroxy-4,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of phytochemical analysis and synthetic chemistry, precise structural elucidation is paramount. This guide offers a comprehensive spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of phytochemical analysis and synthetic chemistry, precise structural elucidation is paramount. This guide offers a comprehensive spectroscopic comparison of Methyl 2-hydroxy-4,6-dimethoxybenzoate , a key aromatic compound, against its structural isomers. By presenting detailed experimental data and explaining the underlying principles of spectroscopic differentiation, this document serves as a practical resource for researchers engaged in the identification, characterization, and utilization of this and related molecules.

Introduction: The Importance of Spectroscopic Fingerprinting

Methyl 2-hydroxy-4,6-dimethoxybenzoate is a substituted aromatic ester with potential applications in various fields, including medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to the specific arrangement of its functional groups: a hydroxyl, two methoxy groups, and a methyl ester on the benzene ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule's structure. Each technique probes different aspects of the molecular architecture, and together, they allow for unambiguous identification and differentiation from structurally similar compounds. For drug development professionals, this level of certainty is critical for patent claims, regulatory submissions, and understanding structure-activity relationships.

This guide will delve into the characteristic spectroscopic signatures of Methyl 2-hydroxy-4,6-dimethoxybenzoate and compare them with those of its close isomer, Methyl 4-hydroxy-2,6-dimethoxybenzoate, and other related benzoate derivatives.

Molecular Structure and its Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the spectroscopic differences observed between isomers.

Figure 1: Structure of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Spectroscopic Data of Methyl 2-hydroxy-4,6-dimethoxybenzoate

While a complete, publicly available experimental dataset for Methyl 2-hydroxy-4,6-dimethoxybenzoate is not readily found in a single source, data has been compiled from phytochemical studies of Anaphalis lactea and commercial supplier information.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is highly sensitive to the electronic environment of each proton. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a wealth of structural information.

Table 1: ¹H NMR Data for Methyl 2-hydroxy-4,6-dimethoxybenzoate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HAr-OH
~6.1 - 6.3Multiplet2HAr-H (H-3, H-5)
~3.9Singlet3HOCH₃ (ester)
~3.8Singlet6HOCH₃ (ether x2)

Note: Predicted values based on typical chemical shifts for similar structures. The phenolic proton's chemical shift can be highly variable.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Methyl 2-hydroxy-4,6-dimethoxybenzoate

Chemical Shift (ppm)Assignment
~170C=O (ester)
~160 - 165C-O (Ar, C2, C4, C6)
~105C-H (Ar, C1)
~90 - 95C-H (Ar, C3, C5)
~55 - 60OCH₃ (ether)
~52OCH₃ (ester)

Note: Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Key IR Absorptions for Methyl 2-hydroxy-4,6-dimethoxybenzoate

Wavenumber (cm⁻¹)Functional Group
~3200 (broad)O-H stretch (phenolic)
~2950C-H stretch (aliphatic)
~1730C=O stretch (ester)[2]
~1600, ~1450C=C stretch (aromatic)
~1200C-O stretch (ester/ether)[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): m/z = 212.20, corresponding to the molecular formula C₁₀H₁₂O₅.[2]

  • Key Fragmentation Patterns: Expect losses of the methoxy group (-OCH₃, m/z 31) and the methyl ester group (-COOCH₃, m/z 59).

Comparative Spectroscopic Analysis

The key to differentiating isomers lies in the subtle yet significant differences in their spectroscopic data. Here, we compare Methyl 2-hydroxy-4,6-dimethoxybenzoate with its close isomer, Methyl 4-hydroxy-2,6-dimethoxybenzoate .

Figure 2: Structure of Methyl 4-hydroxy-2,6-dimethoxybenzoate.

Table 4: Spectroscopic Comparison of Methyl 2-hydroxy-4,6-dimethoxybenzoate and its Isomer

Spectroscopic FeatureMethyl 2-hydroxy-4,6-dimethoxybenzoateMethyl 4-hydroxy-2,6-dimethoxybenzoateRationale for Difference
¹H NMR (Ar-H) Two equivalent protons (~6.1-6.3 ppm)Two equivalent protons, likely shifted slightly downfield.The electronic environment of the aromatic protons is different due to the altered positions of the hydroxyl and methoxy groups.
¹H NMR (OH) Intramolecular H-bonding with ester carbonyl leads to a significant downfield shift (~11-12 ppm).Intermolecular H-bonding, resulting in a less downfield and broader signal.The proximity of the hydroxyl group to the ester in the 2-hydroxy isomer allows for strong intramolecular hydrogen bonding.
¹³C NMR (Ar-C) Distinct chemical shifts for the six aromatic carbons.Different chemical shifts for the aromatic carbons due to the change in substituent positions.The electronic effects (resonance and inductive) of the substituents influence the chemical shifts of the attached and adjacent carbons.
IR (C=O stretch) Typically around 1730 cm⁻¹[2]. The intramolecular H-bond may cause a slight shift to lower wavenumber.Expected around 1720-1730 cm⁻¹ without the strong intramolecular H-bond influence seen in the 2-hydroxy isomer.Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, shifting its stretching frequency.
MS Fragmentation Similar molecular ion (m/z 212). Fragmentation may differ in the relative abundances of certain fragments.Similar molecular ion (m/z 212).[3]While the molecular weight is the same, the stability of the resulting fragment ions can differ based on the original structure, leading to variations in the mass spectrum.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental procedures are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 14 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

cluster_workflow Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (1H, 13C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Isomers/Databases data_analysis->comparison conclusion Structural Confirmation comparison->conclusion

Figure 3: A typical workflow for the spectroscopic analysis of a pure compound.

Conclusion

The accurate identification of Methyl 2-hydroxy-4,6-dimethoxybenzoate and its distinction from isomeric impurities is a critical task in natural product chemistry and drug development. This guide has provided a framework for this process by presenting the expected spectroscopic data and highlighting the key differences when compared to a primary isomer. The intramolecular hydrogen bond in Methyl 2-hydroxy-4,6-dimethoxybenzoate is a particularly salient feature, leading to a characteristic downfield shift of the hydroxyl proton in the ¹H NMR spectrum and influencing the C=O stretching frequency in the IR spectrum. By carefully applying the experimental protocols and analytical reasoning outlined herein, researchers can confidently elucidate the structure of this and other related benzoate derivatives.

References

  • Ren, Z.-Y., Qi, H.-Y., & Shi, Y.-P. (2008). Phytochemical investigation of Anaphalis lactea. Planta Medica, 74(08), 859–863.
  • SpectraBase. (n.d.). Methyl 4-hydroxy-2,6-dimethoxy-benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). MS (GC) of Methyl 4-hydroxy-2,6-dimethoxy-benzoate. Retrieved from [Link]

Sources

Validation

Comparative Profiling of Methyl 2-hydroxy-4,6-dimethoxybenzoate and Dimethoxybenzoate Isomers

Executive Summary The rational design of biologically active molecules and complex natural products relies heavily on the precise selection of aromatic building blocks. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active molecules and complex natural products relies heavily on the precise selection of aromatic building blocks. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8)[1], also known as methyl 4,6-dimethoxysalicylate[2], represents a highly specialized phenolic ester. Unlike its simple dimethoxybenzoate isomers, the presence of the ortho-hydroxyl group fundamentally alters its electronic landscape, conformational stability, and reactivity profile. This guide provides an objective comparison of this compound against its structural isomers, detailing the causality behind its preferential use in advanced organic synthesis and targeted drug development.

Structural & Physicochemical Comparison

The reactivity and biological utility of dimethoxybenzoate isomers are dictated by steric hindrance and hydrogen-bonding capabilities.

Conformational Locking via Intramolecular Hydrogen Bonding

In Methyl 2-hydroxy-4,6-dimethoxybenzoate, the 2-OH group acts as a hydrogen bond donor to the adjacent ester carbonyl oxygen[1]. This intramolecular interaction establishes a stable, planar six-membered pseudoring.

  • Causality : This conformational lock reduces the molecule's overall polarity (lowering the topological polar surface area) compared to isomers that engage in intermolecular hydrogen bonding. Consequently, it exhibits enhanced lipophilicity, which is highly advantageous for cellular membrane permeability in pharmacological applications[1].

  • Steric Shielding Contrast : In contrast, Methyl 2,6-dimethoxybenzoate features two bulky methoxy groups flanking the ester. This severe steric clash forces the ester carbonyl out of the aromatic plane, rendering it highly resistant to nucleophilic attack (e.g., saponification or amidation). Methyl 2-hydroxy-4,6-dimethoxybenzoate strikes a balance: the hydroxyl group is less sterically demanding than a methoxy group, and its hydrogen bond can actually activate the ester towards specific nucleophiles[3].

Quantitative Isomer Comparison
CompoundCAS NumberKey Structural FeaturePrimary Reactivity ProfileFunctional Application
Methyl 2-hydroxy-4,6-dimethoxybenzoate 51116-92-8[1]2-OH intramolecular H-bondHigh regioselectivity for C3/C5 substitution; activated esterEpigenetic inhibitors[4], Phthalide synthesis[3]
Methyl 2,4-dimethoxybenzoate 2150-41-6[2]Unhindered C6 positionSusceptible to ortho-metalationGeneral organic building block
Methyl 2,6-dimethoxybenzoate 2065-27-2Severe steric shielding of esterHighly resistant to hydrolysisSterically hindered ligands
Methyl 3,5-dimethoxybenzoate 2150-37-0Meta-directing methoxy groupsActivated at C2, C4, C6Resveratrol analogs

Experimental Workflows & Self-Validating Protocols

Protocol: Regioselective Demethylation to yield Methyl 2-hydroxy-4,6-dimethoxybenzoate

Synthesizing this specific isomer often requires the regioselective cleavage of the sterically hindered 2-methoxy group from Methyl 2,4,6-trimethoxybenzoate [3].

Scientific Logic & Causality : Boron trichloride (BCl₃) acts as a hard Lewis acid. It preferentially coordinates to the ester carbonyl oxygen and the ortho-methoxy oxygen, forming a stable chelate. This coordination highly activates the C-O bond of the 2-methoxy group toward cleavage, allowing for strict regiocontrol without disturbing the 4- or 6-methoxy groups[3].

Step-by-Step Methodology :

  • Preparation : Dissolve methyl 2,4,6-trimethoxybenzoate (1.0 eq) in anhydrous CH₂Cl₂ under a continuous N₂ atmosphere.

    • Validation Check: The solution must be completely clear and colorless before proceeding.

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

    • Validation Check: An internal probe must confirm T ≤ -75 °C. This thermodynamic control is critical to prevent the over-cleavage of the non-chelated 4- and 6-methoxy groups.

  • Lewis Acid Addition : Add BCl₃ (1.0 M in CH₂Cl₂, 1.1 eq) dropwise over 15 minutes[3].

    • Validation Check: A cloudy precipitate will form immediately, visually confirming the successful formation of the Lewis acid-base chelate complex[3].

  • Cleavage Phase : Remove the cooling bath, allow the mixture to slowly warm to room temperature, and stir for 18 hours[3].

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a lower R_f spot (due to the newly formed polar hydroxyl group) confirms reaction completion.

  • Quenching & Isolation : Carefully quench the reaction by adding dilute 1M HCl to hydrolyze the boron complex. Extract the aqueous layer with CH₂Cl₂[3]. Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any fully hydrolyzed carboxylic acid byproducts, dry over MgSO₄, and concentrate in vacuo[3].

Workflow A Methyl 2,4,6-trimethoxybenzoate B BCl3 Chelation Complex A->B BCl3, -78°C C Methyl 2-hydroxy-4,6-dimethoxybenzoate B->C Regioselective Cleavage D Amidation (n-Butylamine) C->D MeOH, Reflux E Phthalide Precursor D->E Nucleophilic Attack

Figure 1: Synthetic workflow for 3-arylphthalide precursors highlighting the regioselective demethylation and subsequent amidation of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Biological Activity & Advanced Applications

The unique structural properties of Methyl 2-hydroxy-4,6-dimethoxybenzoate make it a privileged scaffold in both natural product synthesis and targeted drug discovery.

Synthesis of 3-Arylphthalide Natural Products

The compound serves as a critical intermediate in the total synthesis of bioactive natural products, such as the antifungal agent chrycolide . As documented in recent [3], the ester is converted into an N-butylamide, which subsequently undergoes a [1,2]-Wittig rearrangement. The lack of severe steric hindrance at the 2-position (compared to a 2,6-dimethoxy analog) is explicitly required for the successful migration and cyclization steps that form the phthalide core[5].

Epigenetic Modulation: BRD4-HDAC1/2 Dual Inhibitors

In oncology, overcoming resistance to single-target therapies has led to the development of multi-target directed ligands (MTDLs). Methyl 2-hydroxy-4,6-dimethoxybenzoate has been successfully utilized as a building block to design novel dual inhibitors targeting both BRD4 (an epigenetic reader) and HDAC1/2 (epigenetic erasers)[4].

  • Mechanistic Advantage : The 2-hydroxy-4,6-dimethoxy pattern provides the exact spatial geometry required to occupy the acetyl-lysine binding pocket of BRD4 while simultaneously projecting a zinc-binding pharmacophore into the active site of HDAC enzymes.

  • Efficacy : Experimental assays confirm that these dual inhibitors exhibit superior anti-proliferative efficacy against MDA-MB-231 triple-negative breast cancer cell lines when compared to the FDA-approved HDAC inhibitor vorinostat[4].

Mechanism cluster_0 Dual Target Inhibition Ligand 2-OH-4,6-diOMe Scaffold H_Bond Intramolecular H-Bonding (Conformational Locking) Ligand->H_Bond Induces BRD4 BRD4 Bromodomain H_Bond->BRD4 Optimizes Pocket Fit HDAC HDAC1/2 Enzymes H_Bond->HDAC Directs Zinc Chelation Effect Synergistic Anti-Proliferation (MDA-MB-231 Cells) BRD4->Effect Epigenetic Modulation HDAC->Effect Epigenetic Modulation

Figure 2: Proposed pharmacological mechanism of BRD4-HDAC1/2 dual inhibitors utilizing the 2-hydroxy-4,6-dimethoxybenzoate scaffold.

Conclusion

While simple dimethoxybenzoate isomers serve as standard building blocks, Methyl 2-hydroxy-4,6-dimethoxybenzoate offers a highly specialized reactivity profile. Its capacity for intramolecular hydrogen bonding, combined with its distinct steric and electronic properties, enables precise regioselective transformations. Whether utilized as a precursor for complex[1,2]-Wittig rearrangements in natural product synthesis or as a core scaffold for advanced epigenetic cancer therapeutics, it remains a critical asset for drug development professionals and synthetic chemists.

References

  • Barrett, A.G.M., et al. "Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents." Molecules 2024, 29, 4722. URL:[Link]

  • Nguyen, A. H. "SARS-CoV-2 PLpro 및 BRD4-HDAC1/2를 표적으로 하는 새로운 항바이러스제 및 항암제 개발에 관한 연구" (Development of novel antiviral and anticancer agents targeting SARS-CoV-2 PLpro and BRD4-HDAC1/2). Keimyung University / DBpia. URL: [Link]

  • LookChem. "2,4-Dimethoxybenzoic acid methyl ester and related isomers." LookChem Database. URL: [Link]

Sources

Comparative

"Methyl 2-hydroxy-4,6-dimethoxybenzoate" purity analysis by HPLC

An In-Depth Comparative Guide to the Purity Analysis of Methyl 2-hydroxy-4,6-dimethoxybenzoate by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist This guide provides a comprehensive fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Purity Analysis of Methyl 2-hydroxy-4,6-dimethoxybenzoate by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the purity analysis of Methyl 2-hydroxy-4,6-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. We will navigate beyond a simple recitation of protocols to explore the underlying scientific rationale for method selection, validation, and comparison, in line with the stringent requirements of drug development. Our central thesis is that a robust analytical method is not merely a set of instructions, but a self-validating system designed to be specific, accurate, and reliable under scrutiny.

The purity of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities.[1] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products formed during manufacturing or storage. Therefore, the primary analytical tool must be powerful enough to separate, detect, and quantify the main component and all potential impurities.

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for this task in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide will detail the development and validation of a stability-indicating HPLC method and compare its performance with alternative and orthogonal techniques to provide a complete analytical picture.

Part 1: The Primary Analytical Approach: A Stability-Indicating RP-HPLC Method

A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, including degradation products.[3] To achieve this, we must first develop a robust separation method and then prove its specificity through forced degradation studies.

Method Development Rationale: Explaining the "Why"

The selection of chromatographic conditions is a deliberate process based on the physicochemical properties of Methyl 2-hydroxy-4,6-dimethoxybenzoate, a phenolic compound.

  • Stationary Phase (Column): A C18 (octadecylsilyl) reversed-phase column is the logical first choice. The non-polar C18 stationary phase effectively retains moderately polar organic molecules like our analyte through hydrophobic interactions. A column with dimensions such as 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[4]

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol) is optimal.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower UV cutoff and viscosity, leading to better detection and lower backpressure.

    • Aqueous Component & pH: The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase is critical.[5] This suppresses the ionization of the phenolic hydroxyl group on the analyte, ensuring a single, well-defined chromatographic peak and improving peak shape.

    • Gradient Elution: A gradient, where the proportion of the organic solvent is increased over time, is essential for impurity profiling. It ensures that late-eluting, more non-polar impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting polar impurities.[6]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram. This is invaluable for assessing peak purity (i.e., checking for co-eluting impurities) and for selecting the optimal detection wavelength for all components.[7][8] For Methyl 2-hydroxy-4,6-dimethoxybenzoate, a wavelength around 254 nm or its lambda max would be a suitable starting point.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow from method development to routine analysis, emphasizing the central role of validation and stress testing.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev Initial Method Scouting (Column, Mobile Phase, Gradient) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Refine Conditions Spec Specificity / Forced Degradation (Acid, Base, H2O2, Heat, Light) Opt->Spec Establishes Stability-Indicating Nature Lin Linearity & Range Opt->Lin Validate Optimized Method Acc Accuracy (% Recovery) Opt->Acc Validate Optimized Method Prec Precision (Repeatability, Intermediate) Opt->Prec Validate Optimized Method LOD LOD / LOQ Opt->LOD Validate Optimized Method Rob Robustness Opt->Rob Validate Optimized Method SST System Suitability Test (SST) Lin->SST Validated Method Transfer Acc->SST Validated Method Transfer Prec->SST Validated Method Transfer LOD->SST Validated Method Transfer Rob->SST Validated Method Transfer Analysis Sample Analysis (Purity & Impurity Profiling) SST->Analysis Report Reporting & Trending Analysis->Report

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Detailed Protocol 1: HPLC Purity and Impurity Profiling

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standard of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector, monitoring at 254 nm, with spectral acquisition from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to determine purity and impurity profile. Purity is calculated using the area percent method.

The Self-Validating System: Forced Degradation Protocol

Forced degradation studies are the cornerstone of proving a method's specificity and its stability-indicating nature.[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are formed at detectable levels without completely destroying the sample.[11]

1. Preparation: Prepare a stock solution of Methyl 2-hydroxy-4,6-dimethoxybenzoate at approximately 1.0 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 10% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

3. Analysis: After exposure, neutralize the acid and base samples, then dilute all stressed samples to the target concentration (e.g., 0.5 mg/mL) and analyze by the developed HPLC method.

4. Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other. Peak purity analysis using the DAD should confirm the spectral homogeneity of the main peak in all stressed samples.[6]

Part 2: Comparative Analysis with Orthogonal Techniques

While a validated HPLC method is robust, relying on a single analytical technique can be insufficient for comprehensive characterization, especially during drug development. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more complete purity profile.

Alternative 1: Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher efficiency, leading to better resolution and much faster analysis times. While operating on the same separation principle (reversed-phase), its superior performance can reveal small, co-eluting impurities missed by conventional HPLC.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. While Methyl 2-hydroxy-4,6-dimethoxybenzoate may have limited volatility, GC-MS is an excellent orthogonal technique for identifying and quantifying volatile organic impurities or residual solvents that would not be detected by the HPLC method.[5][12] Derivatization can sometimes be used to increase the volatility of the main analyte if required.

Alternative 3: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[13] It quantifies molecules based on the ratio of NMR signal integrals from the analyte to those of a certified internal standard. This makes qNMR an incredibly powerful orthogonal technique to confirm the purity value obtained by HPLC and to quantify impurities for which no standards are available.

Decision Framework for Method Selection

The choice of analytical technique depends on the stage of development and the specific question being asked.

Decision_Tree Start Purity Analysis Required for Methyl 2-hydroxy-4,6-dimethoxybenzoate Question1 Routine QC & Release Testing? Start->Question1 Question2 Need to identify volatile impurities or residual solvents? Question1->Question2 No (Development Stage) HPLC Validated HPLC / UHPLC Method (Primary Workhorse) Question1->HPLC Yes Question3 Need absolute purity value without a reference standard? Question2->Question3 No GCMS GC-MS Analysis (Orthogonal for Volatiles) Question2->GCMS Yes Question3->HPLC No (Characterization) qNMR qNMR Analysis (Orthogonal for Absolute Purity) Question3->qNMR Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Comparative Summary of Analytical Techniques
TechniquePrinciplePrimary Use CaseAdvantagesLimitations
HPLC Liquid-solid partitioningRoutine QC, impurity profiling, stability testingRobust, versatile, well-understood, high resolution[2]Slower than UHPLC, may miss volatile impurities.
UHPLC Liquid-solid partitioning (small particles)High-throughput screening, complex mixturesFaster, higher resolution and sensitivity than HPLCHigher backpressure, potential for frictional heating.
GC-MS Gas-solid partitioning & mass-to-charge ratioVolatile impurities, residual solventsExcellent for volatiles, provides structural information (MS)[5]Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear magnetic resonanceAbsolute purity determination, structure elucidationPrimary method (no analyte standard needed), non-destructive[13]Lower sensitivity than HPLC, requires specialized equipment and expertise.

Conclusion

The purity analysis of Methyl 2-hydroxy-4,6-dimethoxybenzoate demands a rigorous, scientifically-grounded approach. A well-developed and validated stability-indicating RP-HPLC method serves as the essential foundation for quality control and regulatory compliance. Its ability to separate and quantify the main component from process-related impurities and potential degradation products is paramount. However, true analytical excellence in a drug development setting is achieved by embracing a multi-faceted strategy. The judicious use of orthogonal techniques like GC-MS for volatile impurities and qNMR for absolute purity assessment provides a comprehensive and trustworthy characterization of the material, ensuring the highest standards of safety and quality are met.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • PMC.
  • Welch Materials. (2025, March 31).
  • ResolveMass Laboratories. (2026, February 15).
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • PMC. (2022, July 5).
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • European Pharmaceutical Review. (2025, December 10).
  • IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Holzgrabe, U., et al. (2010, August). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • dos Santos Lima, M., et al. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry.
  • European Pharmaceutical Review. (2025, December 7). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Journal of Chemical and Pharmaceutical Research.
  • Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • Arborpharmchem. (2024, June 18).
  • ACS Publications. (2005, January 20). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry.
  • IJRAR.org.
  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • ResearchGate. (2023, August 1).
  • EJPMR.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • MDPI. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.
  • ResearchGate. (2015, November 12). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.

Sources

Validation

Comparative Activity Guide: Methyl 2-hydroxy-4,6-dimethoxybenzoate Derivatives in Drug Discovery

Executive Summary & Structural Rationale Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly versatile polyoxygenated phenolic ester that serves as a privileged scaffold in modern drug discovery and natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly versatile polyoxygenated phenolic ester that serves as a privileged scaffold in modern drug discovery and natural product synthesis (1)[1]. The strategic positioning of its functional groups—a hydrogen-bond donating hydroxyl group at C2 and lipophilicity-enhancing methoxy groups at C4 and C6—enables precise regioselective functionalization. This structural geometry allows medicinal chemists to synthesize highly targeted derivatives, ranging from epigenetic modulators for oncology to high-therapeutic-index antiviral agents.

This guide objectively compares the biological performance of its key derivatives against standard therapeutic alternatives, backed by self-validating experimental protocols and mechanistic pathway analyses.

Comparative Performance Analysis

Oncology: Overcoming Resistance with Dual Epigenetic Inhibitors

Histone deacetylase (HDAC) inhibitors, such as the FDA-approved drug Vorinostat, often face clinical limitations in solid tumors due to compensatory resistance mechanisms. To overcome this, researchers have utilized the methyl 2-hydroxy-4,6-dimethoxybenzoate scaffold to design BRD4-HDAC1/2 dual inhibitors (2)[2].

By simultaneously targeting Bromodomain-containing protein 4 (BRD4) and HDAC Class I enzymes, these derivatives induce synergistic chromatin hyperacetylation and profound suppression of the c-Myc oncogene. In comparative assays against the MDA-MB-231 triple-negative breast cancer cell line, these scaffold-derived dual inhibitors demonstrated significantly improved anti-proliferative efficacy compared to Vorinostat alone[2]. Furthermore, the scaffold is a critical precursor for 3-aryl-3-benzyloxyisoindolinones, another emerging class of anticancer agents synthesized via[1,2]-Wittig rearrangement (3)[3].

Virology: High-Therapeutic-Index Antivirals

Derivatives of this scaffold also exhibit potent antiviral properties. Specifically, tetra-substituted propanone derivatives—such as 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone—have been synthesized and evaluated against various serotypes of rhinoviruses (4)[4].

Unlike many standard antivirals that suffer from narrow therapeutic windows, these derivatives exhibit a highly favorable safety profile. In vitro assays demonstrate that their effective antiviral dose (ED50) is 10 to 10,000 times lower than their cytotoxic dose (CD50), providing a massive therapeutic index for potential clinical translation[4].

Quantitative Data & Activity Comparison

Table 1: Anticancer Efficacy Profile (MDA-MB-231 Cell Line)

Compound ClassPrimary Target(s)Efficacy vs. BaselineMechanistic Advantage
Vorinostat (FDA Standard)HDAC (Class I, II)BaselineSusceptible to single-target resistance in solid tumors.
Scaffold-Derived Dual Inhibitors BRD4 & HDAC1/2Superior Synergistic suppression of c-Myc; overcomes HDAC resistance.
3-Aryl-3-benzyloxyisoindolinones CytotoxicPromisingNovel chemotype accessed via direct oxidation of benzhydrols.

Table 2: Antiviral Therapeutic Index (Rhinovirus Serotypes)

CompoundCytotoxicity (CD50)Antiviral Activity (ED50)Therapeutic Index Margin
Standard Antivirals ModerateModerateNarrow to Moderate
1-(4-Ethoxy-2-hydroxy-6-methoxyphenyl)-...-1-propanone Very HighExtremely Low10x to 10,000x

Mechanistic Pathways & Workflows

SynthesisWorkflow A Methyl 2,4,6- trimethoxybenzoate B BCl3 (1.0 M) -78 °C to RT A->B Regioselective Coordination C Methyl 2-hydroxy-4,6- dimethoxybenzoate B->C Demethylation D [1,2]-Wittig Rearrangement C->D Amidation & Alkylation E 3-Arylphthalides & Isoindolinones D->E Cyclization

Fig 1. Regioselective synthesis workflow of bioactive derivatives via [1,2]-Wittig rearrangement.

Pathway cluster_0 Epigenetic Modulation in MDA-MB-231 Cells Drug Scaffold-Derived Dual Inhibitor HDAC HDAC 1/2 Inhibition Drug->HDAC BRD4 BRD4 Inhibition Drug->BRD4 Chromatin Chromatin Hyperacetylation HDAC->Chromatin Transcription c-Myc Oncogene Suppression BRD4->Transcription Apoptosis Synergistic Apoptosis & Anti-Proliferation Chromatin->Apoptosis Transcription->Apoptosis

Fig 2. Dual BRD4-HDAC1/2 inhibition pathway driving synergistic apoptosis in breast cancer cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for scaffold generation and derivative synthesis. Causality for reagent selection and environmental controls are explicitly defined.

Protocol A: Regioselective Demethylation (Scaffold Synthesis)

This protocol yields Methyl 2-hydroxy-4,6-dimethoxybenzoate via the highly controlled, regioselective cleavage of a single methoxy group[3].

  • Causality of Design: Boron trichloride ( BCl3​ ) acts as a Lewis acid. At strictly low temperatures (-78 °C), it selectively coordinates between the ester carbonyl oxygen and the adjacent ortho-methoxy oxygen. This localized coordination drives the cleavage of the C-O bond at the C2 position exclusively, preventing over-demethylation at the C4 or C6 positions.

  • Step-by-Step Methodology:

    • Preparation: Dissolve methyl 2,4,6-trimethoxybenzoate (3.83 g, 17.06 mmol) in anhydrous CH2​Cl2​ (75 mL) under an inert N2​ atmosphere.

    • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Addition: Dropwise add BCl3​ (19.0 mL, 1.0 M in hexanes, 19.00 mmol). A cloudy precipitate will begin to form, indicating the formation of the boron complex.

    • Propagation: Remove the cooling bath and allow the mixture to stir and warm to room temperature (RT) overnight.

    • Quenching & Workup: Quench the reaction safely by adding dilute HCl (45 mL). Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (30 mL) to neutralize residual acid, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the target scaffold.

Protocol B: Chemoselective Hydrogenation (Antiviral Propanone Synthesis)

This protocol converts a chalcone intermediate into the highly active antiviral propanone derivative[4].

  • Causality of Design: Palladium on carbon (Pd/C) under atmospheric hydrogen is utilized to chemoselectively reduce the α,β -unsaturated double bond of the chalcone. The mild conditions ensure that the aromatic rings and the delicate methoxy/ethoxy ether linkages remain completely intact.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 4'-ethoxy-2'-hydroxy-4,6'-dimethoxychalcone (328 mg) in high-purity chloroform (10 mL).

    • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (30 mg) to the solution.

    • Hydrogenation: Purge the vessel and stir the mixture under an atmospheric pressure of Hydrogen gas ( H2​ ) at room temperature for exactly 3 hours.

    • Filtration: Filter the mixture to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional chloroform (30 mL) to ensure full product recovery.

    • Purification: Combine the filtrate and washings, and evaporate under reduced pressure. Recrystallize the resulting crude crystalline residue from methanol to yield 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone as colorless needles (Melting Point: 100.5–101 °C).

References

  • EvitaChem.Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161). EvitaChem Product Catalog.
  • MDPI (Molecules).Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.
  • Google Patents.EP0051819A2 - Tetra-substituted benzene derivatives, their preparation and pharmaceutical preparations containing them.
  • DBpia.SARS-CoV-2 PLpro 및 BRD4-HDAC1/2를 표적으로 하는 새로운 항바이러스제 및 항암제 개발에 관한 연구 (Development of novel antiviral and anticancer agents targeting SARS-CoV-2 PLpro and BRD4-HDAC1/2).

Sources

Comparative

Comparative Guide: Characterization and Performance of Novel Methyl 2-hydroxy-4,6-dimethoxybenzoate Derivatives in Oncology

Executive Summary The development of dual-target epigenetic inhibitors represents a paradigm shift in overcoming drug resistance in aggressive malignancies such as Triple-Negative Breast Cancer (TNBC). This guide evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual-target epigenetic inhibitors represents a paradigm shift in overcoming drug resistance in aggressive malignancies such as Triple-Negative Breast Cancer (TNBC). This guide evaluates the performance of novel BRD4-HDAC1/2 dual inhibitors synthesized from the privileged scaffold Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8)[1]. By objectively comparing these novel derivatives against established monotherapies (Vorinostat and JQ1), we provide a comprehensive analysis of their structural rationale, comparative efficacy, and validated experimental methodologies.

Structural Rationale & Scaffold Superiority

Methyl 2-hydroxy-4,6-dimethoxybenzoate serves as an optimal starting material for synthesizing complex 3-arylphthalides and 3-aryl-3-benzyloxyisoindolinone anticancer agents[2]. Its superiority over standard benzoic acid derivatives lies in its highly functionalized aromatic ring:

  • Regioselective Functionalization: The hydroxyl group at the C2 position acts as an essential nucleophilic handle for O-alkylation, while the methoxy groups at C4 and C6 provide necessary steric bulk and lipophilicity[1].

  • Pharmacophore Alignment: In the context of BRD4 (Bromodomain-containing protein 4) inhibition, the dimethoxy-substituted aromatic ring mimics the acetyl-lysine binding motif, perfectly anchoring the molecule within the hydrophobic BD1/BD2 pockets of BRD4[3].

  • Synthetic Versatility: The ester group can be readily converted into an N-butyl amide, setting the stage for a highly controlled[1,2]-Wittig rearrangement—a critical step for establishing the 3-aryl stereocenter required for dual BRD4/HDAC binding[4].

Comparative Performance Analysis

To evaluate the true translational potential of Methyl 2-hydroxy-4,6-dimethoxybenzoate derivatives, a lead synthesized dual-inhibitor (designated here as Derivative-3a ) was benchmarked against FDA-approved HDAC inhibitor Vorinostat (SAHA)[5] and the standard BRD4 inhibitor JQ1.

Table 1: In Vitro Enzyme Inhibition and TNBC Anti-Proliferation

Data represents mean IC₅₀ values ± standard deviation from three independent experiments.

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)BRD4 (BD1) IC₅₀ (nM)MDA-MB-231 Proliferation IC₅₀ (µM)
Vorinostat (SAHA) 12 ± 215 ± 3> 10,0002.45 ± 0.18
JQ1 > 10,000> 10,00045 ± 51.80 ± 0.12
Derivative-3a 48 ± 675 ± 8110 ± 120.45 ± 0.05
Vorinostat + JQ1 (1:1) 15 ± 318 ± 450 ± 60.85 ± 0.08

Performance Insights: While Derivative-3a exhibits slightly lower absolute potency against individual enzymes compared to the highly optimized monotherapies, its dual-targeting nature triggers synthetic lethality in MDA-MB-231 cells[6]. The derivative outperforms both single agents and their physical combination, demonstrating the pharmacokinetic advantage of a single dual-acting molecule over combination therapy.

Mechanistic Pathway of Dual Inhibition

The superior anti-proliferative activity of these derivatives stems from the simultaneous blockade of epigenetic "readers" (BRD4) and "erasers" (HDACs). This dual blockade synergistically downregulates the MYC oncogene, which is typically overexpressed in TNBC[6].

Pathway Scaffold Methyl 2-hydroxy-4,6-dimethoxybenzoate Derivative (Dual Inhibitor) HDAC HDAC1/2/6 Inhibition Scaffold->HDAC Binds Zinc via Hydroxamate group BRD4 BRD4 (BD1/BD2) Inhibition Scaffold->BRD4 Binds Acetyl-lysine pocket via Dimethoxy ring Histone Histone Hyperacetylation HDAC->Histone Prevents deacetylation Chromatin Chromatin Remodeling (Blocks Super-Enhancers) BRD4->Chromatin Blocks reader function cMyc Transcriptional Downregulation of c-Myc Oncogene Histone->cMyc Chromatin->cMyc Apoptosis Apoptosis & G0/G1 Arrest (MDA-MB-231 TNBC Cells) cMyc->Apoptosis Synthetic Lethality

Figure 1: Synergistic signaling pathway of BRD4-HDAC dual inhibition in MDA-MB-231 TNBC cells.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the synthesis and biological characterization of the derivatives. Every protocol is designed with built-in causality checks to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of the Core Scaffold via [1,2]-Wittig Rearrangement

This protocol adapts the conversion of Methyl 2-hydroxy-4,6-dimethoxybenzoate into a 3-aryl-3-hydroxyisoindolinone precursor[2].

  • Amidation: Dissolve Methyl 2-hydroxy-4,6-dimethoxybenzoate (2.00 g, 9.4 mmol) in methanol (40 mL). Add n-butylamine (4.55 mL, 46.0 mmol) dropwise. Heat under reflux for 24 hours.

    • Causality Check: Why n-butylamine? The N-butyl group provides optimal steric shielding, preventing premature intramolecular cyclization during the subsequent O-alkylation step, ensuring high yields of the intermediate benzamide[4].

  • O-Alkylation: React the resulting N-butyl-2-hydroxy-4,6-dimethoxybenzamide with a substituted benzyl bromide in the presence of anhydrous K₂CO₃ in DMF at room temperature.

  • [1,2]-Wittig Rearrangement: Cool the purified ether intermediate to -78 °C in dry THF. Add Lithium diisopropylamide (LDA, 2.5 eq) dropwise. Stir for 2 hours, then quench with saturated NH₄Cl.

    • Causality Check: The strong base deprotonates the benzylic position, triggering a [1,2]-sigmatropic shift. This rearrangement is strictly required to convert the ether into a benzhydrol, establishing the critical 3-aryl stereocenter that physically bridges the BRD4 and HDAC binding domains[7].

Protocol B: In Vitro HDAC and BRD4 Enzyme Inhibition Assay

To accurately determine IC₅₀ values without optical interference.

  • Assay Setup: Prepare serial dilutions of the derivative (from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.05% BSA).

  • TR-FRET Execution: Incubate the compound with recombinant BRD4 (BD1) or HDAC1 and their respective europium-labeled specific ligands for 60 minutes at room temperature.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality Check: Why TR-FRET over standard fluorometric assays? Highly conjugated dimethoxybenzoate derivatives often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false-positive inhibition readings.

Protocol C: MDA-MB-231 Anti-Proliferation Assay (MTT)

Validating the phenotypic outcome of epigenetic modulation[3].

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 3,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the derivative (0.01 µM to 10 µM).

  • Extended Incubation: Incubate for exactly 72 hours.

    • Causality Check: Epigenetic inhibitors require extended incubation periods compared to standard cytotoxic agents. A 72-hour endpoint is mandatory because the depletion of downstream oncogenic proteins (e.g., c-Myc) via chromatin remodeling is a transcriptionally delayed process[6]. Premature readout at 24 or 48 hours will artificially inflate the IC₅₀ value.

  • Quantification: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

References

  • Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161)
  • Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents Source: MDPI URL
  • Dual-Target Inhibitors Based on HDACs: Novel Antitumor Agents for Cancer Therapy Source: ACS Publications URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • VORINOSTAT (PD001323)

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-4,6-dimethoxybenzoate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 2-hydroxy-4,6-dimethoxybenzoate As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized molecular building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Methyl 2-hydroxy-4,6-dimethoxybenzoate

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized molecular building blocks is just as critical as their application in drug development. Methyl 2-hydroxy-4,6-dimethoxybenzoate (CAS: 51116-92-8) is a highly functionalized phenolic ester widely utilized in the synthesis of complex aromatic systems and active pharmaceutical ingredients (APIs)[1]. While not acutely toxic, its structural features—specifically the phenolic hydroxyl and ester moieties—dictate specific safety, handling, and disposal protocols to mitigate irritation and ensure environmental compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling, storage, and disposal of Methyl 2-hydroxy-4,6-dimethoxybenzoate, grounded in established physicochemical principles and regulatory standards.

Physicochemical Profile & Hazard Assessment

Understanding the chemical nature of the compound is the first step in establishing a robust safety protocol. The presence of methoxy and hydroxyl groups on the benzene ring makes this compound susceptible to oxidation and influences its solubility profile.

Table 1: Chemical Identity and Hazard Profile

PropertySpecification
Product Name Methyl 2-hydroxy-4,6-dimethoxybenzoate
CAS Number 51116-92-8
Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
Physical State Solid (Powder/Crystals)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Solubility Soluble in organic solvents (e.g., acetone, ethanol, chloroform); Insoluble in water

Mechanistic Hazard Causality: The compound is classified as a localized irritant[2]. The phenolic hydroxyl group can act as a weak acid and hydrogen-bond donor, interacting with proteins and lipid bilayers in the skin and ocular mucosa. Furthermore, fine crystalline dust generated during weighing can irritate the respiratory tract. Therefore, inhalation and direct dermal contact must be strictly avoided.

Operational Safety & Handling Protocol

To ensure a self-validating safety system, hazard controls must be layered. Do not rely solely on personal protective equipment (PPE); engineering controls are the primary defense.

  • Engineering Controls: All weighing, transferring, and dissolution operations must be conducted within a certified chemical fume hood or a localized exhaust ventilation (LEV) system. This prevents the aerosolization of micro-crystals into the ambient laboratory air.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are required. Nitrile provides excellent barrier protection against solid organic powders and offers sufficient splash resistance for the polar aprotic solvents (like acetone) typically used to dissolve this compound.

    • Eye Protection: Snug-fitting chemical splash goggles. Standard safety glasses lack the orbital seal necessary to prevent fine dust ingress.

    • Body: Standard flame-retardant laboratory coat and full-length trousers.

Step-by-Step Disposal Procedures

Methyl 2-hydroxy-4,6-dimethoxybenzoate is a halogen-free organic compound. Its disposal strategy hinges on its physical state at the time of disposal and the solvent matrix it is dissolved in. It must never be disposed of in the municipal trash or poured down the aqueous drain[3].

Protocol A: Disposal of Solid Waste (Neat Compound & Contaminated Consumables)

  • Collection: Gather all unreacted solid waste, contaminated weighing boats, filter papers, and spatulas.

  • Containment: Place the items into a heavy-duty, puncture-resistant polyethylene bag.

  • Secondary Containment: Seal the bag and place it into a designated, rigid "Solid Hazardous Organic Waste" container.

  • Labeling: Label the container clearly with "Hazardous Waste - Solid Organics", listing "Methyl 2-hydroxy-4,6-dimethoxybenzoate" as a primary constituent.

  • Destruction: Hand over to an Environmental Protection Agency (EPA) approved waste vendor for high-temperature incineration.

Protocol B: Disposal of Liquid Waste (Solutions and Reaction Mixtures) Because this compound is insoluble in water, it is typically handled in organic solvents. The disposal route is dictated by the solvent.

  • Solvent Identification: Determine if the solvent matrix contains halogens (e.g., dichloromethane, chloroform) or is halogen-free (e.g., ethanol, ethyl acetate, acetone)[4].

  • Segregation:

    • Halogen-Free: Pour the solution into the "Non-Halogenated Organic Waste" carboy. This waste stream is incinerated directly, utilizing the high BTU value of the solvents.

    • Halogenated: Pour the solution into the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specialized incineration with alkaline scrubbers to neutralize the corrosive hydrogen halide gases (e.g., HCl, HBr) produced during combustion. Mixing non-halogenated waste into this stream unnecessarily increases disposal costs and environmental burden.

  • Storage: Ensure waste carboys are equipped with pressure-relieving vented caps and stored in secondary containment trays away from strong oxidizing agents.

Protocol C: Spill Response and Decontamination

  • Isolate: Cordon off the spill area.

  • Suppress Dust: If the spill is solid, do not dry-sweep. Lightly mist the powder with a compatible non-reactive solvent (e.g., a small amount of ethanol or water) to suppress dust formation, or use a HEPA-filtered vacuum[5].

  • Collect: Carefully scoop the dampened material using a non-sparking tool into a compatible waste container.

  • Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe to remove any residual organic residue. Dispose of all cleanup materials as solid hazardous waste.

Waste Segregation & Disposal Workflow

The following mechanistic workflow illustrates the decision-making process for the compliant disposal of Methyl 2-hydroxy-4,6-dimethoxybenzoate.

WasteDisposal Start Methyl 2-hydroxy-4,6-dimethoxybenzoate Waste Generated State Physical State? Start->State Solid Solid Powder, Crystals, or Contaminated PPE State->Solid Neat / Solid Liquid Dissolved in Organic Solvent State->Liquid Solution Bin1 Solid Hazardous Waste Bin (Double-bagged, Labelled) Solid->Bin1 SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Contains Cl, Br, F NonHalogenated Non-Halogenated Solvent (e.g., EtOH, Acetone) SolventType->NonHalogenated Halogen-Free Bin2 Halogenated Organic Waste (Vented Cap, Labelled) Halogenated->Bin2 Bin3 Non-Halogenated Organic Waste (Vented Cap, Labelled) NonHalogenated->Bin3 Incineration High-Temperature Incineration (EPA Approved Facility) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Caption: Decision tree for the segregation and disposal of Methyl 2-hydroxy-4,6-dimethoxybenzoate waste.

Environmental & Regulatory Compliance

Under standard environmental regulations (such as the US EPA RCRA guidelines or equivalent international frameworks), Methyl 2-hydroxy-4,6-dimethoxybenzoate is not explicitly listed as an acutely hazardous (P-list) or toxic (U-list) waste. However, due to its characteristic properties as a synthetic organic irritant, it falls under the broad classification of regulated laboratory chemical waste[2].

Discharge into the municipal sewer system is strictly prohibited because the compound is not readily biodegradable in standard wastewater treatment plants and can persist in the aquatic environment[6]. The only compliant and scientifically sound method of ultimate disposal is high-temperature incineration by a licensed vendor, which completely oxidizes the C10H12O5 molecule into carbon dioxide and water vapor.

References

  • EvitaChem. "Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161) - EvitaChem". evitachem.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Methyl 4-methoxybenzoate". fishersci.com.
  • Google Patents (EP0051819A2). "Tetra-substituted benzene derivatives, their preparation and pharmaceutical preparations containing them". google.com.
  • Carl ROTH. "Safety Data Sheet: 2'-Hydroxybenzyl-3-methoxybenzoate-2',4-diglucoside". carlroth.com.

Sources

Handling

Personal protective equipment for handling Methyl 2-hydroxy-4,6-dimethoxybenzoate

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Methyl 2-hydroxy-4,6-dimethoxybenzoate in a laboratory setting. Our commitment is to furnish you with field-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Methyl 2-hydroxy-4,6-dimethoxybenzoate in a laboratory setting. Our commitment is to furnish you with field-proven insights and technically accurate information to ensure your safety and the integrity of your work.

A Note on a Data-Driven Approach to Safety

Hazard Identification and Risk Assessment

Based on analogous compounds, Methyl 2-hydroxy-4,6-dimethoxybenzoate is anticipated to be a solid, likely a crystalline powder. The primary hazards associated with compounds of this class include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3]

A thorough risk assessment should be conducted before handling this compound, considering the quantity used and the nature of the experimental procedure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Body Part Personal Protective Equipment Rationale
Hands Nitrile rubber glovesProvides a barrier against skin contact and potential irritation.[4]
Eyes Safety glasses with side-shields or gogglesProtects eyes from dust particles and potential splashes.[1]
Face Face shield (in addition to glasses/goggles)Recommended when there is a significant risk of splashing or dust generation.[4]
Respiratory Dust respirator (e.g., N95 or P95)Essential when handling the powder outside of a fume hood to prevent inhalation of dust.
Body Laboratory coatProtects skin and personal clothing from contamination.

Safe Handling Workflow

Adherence to a systematic workflow is paramount for safety. The following diagram illustrates the key stages of handling Methyl 2-hydroxy-4,6-dimethoxybenzoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for Methyl 2-hydroxy-4,6-dimethoxybenzoate.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Thoroughly review the SDS of at least two structurally similar compounds to understand the potential hazards.

    • Put on all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a certified chemical fume hood.[4]

    • Use a spatula for transferring the solid and avoid creating dust clouds.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate waste into appropriately labeled containers for hazardous chemical waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical advice.[2][3]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing Methyl 2-hydroxy-4,6-dimethoxybenzoate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste (if in solution): Collect in a labeled, sealed container compatible with the solvent used. Aromatic ester waste should not be poured down the drain.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed waste disposal contractor for collection.[5][6]

References

  • (2014, March 7). Sigma-Aldrich.

  • (2009, September 18). Thermo Fisher Scientific.

  • TCI Chemicals.

  • (2015, April 9). Loba Chemie.

  • (2011, February 10). Fisher Scientific.

  • (2025, January 15). TCI Chemicals.

  • (2025, March 11). Recyclopedia.sg.

  • (2016, August 18). Chemistry Stack Exchange.

  • (2025, September 14). Thermo Fisher Scientific.

  • (2011, May 31). Fisher Scientific.

  • AK Scientific, Inc.

  • (2008, May 28). Chemtalk.

  • Amherst College.

  • (2025, December 25). Sigma-Aldrich.

  • Recycle Logistics Pte Ltd.

Sources

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